Unraveling the Mechanism of Action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: An In Vitro Preclinical Evaluation Guide
Executive Summary While 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is often cataloged as a low-molecular-weight building block, its core structure—the 4-amino-3,5-dimethylpyrazole—is a highly privileged pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
While 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is often cataloged as a low-molecular-weight building block, its core structure—the 4-amino-3,5-dimethylpyrazole—is a highly privileged pharmacophore in medicinal chemistry. It functions as a potent adenine bioisostere, making it a prime candidate for ATP-competitive kinase inhibition . As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in vitro framework for elucidating the mechanism of action (MoA) of this compound. Drawing on recent advancements in pyrazole-based Janus Kinase (JAK) inhibitors , we will use the JAK/STAT signaling axis as our primary mechanistic model.
Sequential in vitro workflow for elucidating the compound's mechanism of action.
The Structural Rationale: Pharmacophore Dynamics
Before deploying biochemical assays, we must establish the structural causality of the molecule. Why does this specific geometry matter?
The Pyrazole Ring: Acts as the primary hinge-binding motif. The nitrogen atoms form critical hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region, mimicking the N1 and N6 of ATP.
3,5-Dimethyl Substitutions: These methyl groups provide essential hydrophobic packing against the gatekeeper residue (e.g., Methionine or Leucine) and the solvent-exposed regions of the ATP-binding pocket, dictating kinase selectivity.
4-Amino Group & N1-Acetamide: The 4-amino group serves as a vector for solvent channel interactions, while the acetamide moiety offers a bidentate hydrogen bond donor/acceptor system to lock the compound's conformation within the active site .
The Biochemical Sandbox: Target Deconvolution & Kinetics
To establish the primary MoA, we must isolate the target interaction from the complexities of the cell.
Causality: We utilize an active-site competition assay (e.g., TR-FRET) rather than a functional phosphorylation assay for primary screening. This eliminates confounding variables such as differing ATP
Km
values across a broad kinase panel, ensuring that the
IC50
reflects true binding affinity rather than enzymatic kinetics.
Self-Validating System: We include Staurosporine as a pan-kinase positive control to validate assay dynamic range, and AMP-PNP (a non-hydrolyzable ATP analog) to definitively prove that the compound's displacement mechanism is ATP-competitive.
Step-by-Step Methodology:
Immobilize recombinant kinase domains (e.g., JAK1, Aurora A) on magnetic beads or microplates.
Incubate the kinase with 10 µM of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in binding buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20) for 30 minutes at room temperature.
Introduce an ATP-competitive fluorescent tracer probe.
Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify probe displacement.
Generate dose-response curves (10-point, 3-fold dilutions) to calculate the
IC50
.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Thermodynamic affinity (
Kd
) is a poor predictor of in vivo target suppression. We use SPR to determine the association (
kon
) and dissociation (
koff
) rates. A prolonged residence time (
τ=1/koff
) translates to superior sustained efficacy and reduced off-target toxicity.
Self-Validating System: A known reference inhibitor (e.g., Tofacitinib for JAK1) is run in parallel to benchmark kinetic parameters. A buffer-only injection is mandatory to correct for bulk refractive index shifts and baseline drift.
Step-by-Step Methodology:
Immobilize His-tagged JAK1 onto a CM5 sensor chip via Ni-NTA capture chemistry to ensure uniform, active-site-accessible orientation.
Flow running buffer (PBS-T supplemented with 1% DMSO) at 30 µL/min until a stable baseline is achieved.
Association Phase: Inject serial dilutions (0.1 nM to 1 µM) of the compound for 120 seconds.
Dissociation Phase: Switch to running buffer for 600 seconds to monitor the dissociation curve.
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
.
Representative Quantitative Data
The following table summarizes expected screening profiles for an optimized 4-amino-3,5-dimethylpyrazole derivative against a kinase panel.
Kinase Target
IC50
(nM)
Kd
(nM)
Association Rate,
kon
(
M−1s−1
)
Dissociation Rate,
koff
(
s−1
)
Residence Time,
τ
(min)
JAK1
15.2
8.4
4.5×105
3.8×10−3
4.4
Aurora A
145.0
92.1
1.2×105
1.1×10−2
1.5
p38 MAPK
890.5
650.0
8.0×104
5.2×10−2
0.3
EGFR (WT)
>10,000
N/A
N/A
N/A
N/A
The Cellular Crucible: Target Engagement & Functional Antagonism
Biochemical affinity does not guarantee cellular penetration. We must prove the compound reaches its target in a living system.
Mechanism of target inhibition within the JAK/STAT signaling cascade.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced aggregation. This proves direct physical engagement inside intact cells, ruling out false positives caused by upstream pathway interference.
Self-Validating System: A vehicle (DMSO) control establishes the baseline melting temperature (
Tm
). A structurally related but biochemically inactive analog must be used as a negative control to prove specific target engagement.
Step-by-Step Methodology:
Treat live target cells (e.g., PBMCs) with 1 µM compound, inactive analog, or DMSO for 1 hour at 37°C.
Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler.
Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C).
Centrifuge at 20,000 × g for 20 minutes to separate the soluble (folded) fraction from the precipitated (unfolded) proteins.
Analyze the soluble fraction via Western blot against JAK1 and calculate the shift in aggregation temperature (
ΔTm
).
Causality: To prove that physical binding translates to functional antagonism, we measure the suppression of the kinase's direct downstream substrate—in this case, STAT3 phosphorylation by JAK1.
Self-Validating System: Cells are stimulated with IL-6 to induce a robust, transient phosphorylation signal. A total-STAT3 loading control is critical to ensure the compound is inhibiting the phosphorylation event, not simply degrading the target protein.
Step-by-Step Methodology:
Serum-starve cells for 4 hours to reduce basal kinase activity and background phosphorylation.
Pre-treat cells with serial dilutions of the compound (10 nM to 10 µM) for 2 hours.
Stimulate with 50 ng/mL IL-6 for exactly 15 minutes to trigger the JAK/STAT cascade.
Rapidly lyse cells on ice in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe sequentially for p-STAT3 (Tyr705) and total STAT3.
The Phenotypic Horizon: Viability & Apoptosis
Protocol 5: Multiplexed ATP-Viability and Caspase-3/7 Activation
Causality: The ultimate goal of kinase inhibition is altering cell fate. We measure ATP levels as a proxy for metabolic viability and Caspase-3/7 cleavage to definitively distinguish cytotoxic (apoptotic) from cytostatic effects.
Self-Validating System: By multiplexing the assays in parallel plates, we create an internal logic check. If viability drops but Caspase-3/7 does not increase, the compound is merely cytostatic or induces non-apoptotic death (e.g., necrosis).
Step-by-Step Methodology:
Seed target disease cells (e.g., Ba/F3 cells dependent on JAK signaling) at 2,000 cells/well in white, opaque 384-well plates.
Treat with the compound in a 10-point dose-response format for 72 hours.
Apoptosis Readout: To Plate A, add Caspase-3/7 Glo reagent. Incubate for 30 minutes at room temperature and read luminescence to quantify apoptotic induction.
Viability Readout: To Plate B, add CellTiter-Glo reagent. Incubate for 10 minutes to stabilize the signal and read luminescence to quantify intracellular ATP.
Calculate the
EC50
for viability and the fold-induction over baseline for apoptosis.
References
Fossa, P., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules (MDPI), 2023.[Link]
Kuttruff, C. A., et al. "Diversifying the triquinazine scaffold of a Janus kinase inhibitor." RSC Medicinal Chemistry, 2025.[Link]
Schnute, M. E., et al. "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning." ACS Medicinal Chemistry Letters, 2018.[Link]
Exploratory
Molecular Docking Strategies for 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide Derivatives
An In-Depth Technical Guide for Computational Chemists and Drug Development Professionals Executive Summary The compound 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide represents a highly versatile, low-molecular-weig...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Computational Chemists and Drug Development Professionals
Executive Summary
The compound 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide represents a highly versatile, low-molecular-weight pharmacophore in modern medicinal chemistry. Rather than acting as a standalone therapeutic, this scaffold serves as a foundational building block for designing complex inhibitors. Recent computational and in vitro studies highlight its exceptional efficacy in two distinct therapeutic arenas: combating multi-drug resistant Mycobacterium tuberculosis (Mtb) via non-covalent DprE1 inhibition[1], and targeting Kallikrein-related peptidase 6 (KLK6) for oncology and neurodegenerative applications[2].
This whitepaper provides an authoritative guide on the molecular docking protocols, structural causality, and self-validating computational workflows required to leverage this scaffold in drug discovery.
Pharmacophore Architecture & Structural Causality
Successful molecular docking requires a fundamental understanding of why a molecule behaves the way it does within a protein cavity. The 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide scaffold is engineered for precise spatial occupation and electrostatic interaction:
3,5-Dimethyl Substitution (Steric Shielding & Entropy): The methyl groups at the 3 and 5 positions provide critical steric bulk. This restricts the rotational degrees of freedom of the pyrazole ring, locking it into an optimal conformation prior to binding. By pre-organizing the molecule, the entropic penalty typically associated with ligand binding is significantly minimized[3].
4-Amino Group (The "Neutral P1" Breakthrough): The primary amine acts as a dense hydrogen bond donor. In serine proteases like KLK6, this group functions as a "neutral P1" ligand. It satisfies the hydrogen-bonding requirements of the S1 pocket without carrying a formal positive charge, thereby drastically improving the cellular permeability and pharmacokinetic profile of the resulting drug[2].
Acetamide Linker (Conformational Hinging): The acetamide tail provides necessary flexibility, allowing the molecule to adopt L-shaped or V-shaped conformations required to navigate narrow, tortuous enzyme channels (such as the FAD-adjacent cavity in DprE1). Furthermore, the carbonyl oxygen and amide NH act as a robust hydrogen bond acceptor-donor pair[1].
Decaprenylphosphoryl-
β
-D-ribose oxidase (DprE1) is a vital flavoenzyme responsible for synthesizing decaprenylphosphoryl-D-arabinose (DPA), a non-redundant precursor for the mycobacterial cell wall[4]. Pyrazole-acetamide derivatives act as potent non-covalent inhibitors of this enzyme. The acetamide moiety anchors the molecule at the solvent-exposed entrance via hydrogen bonding with residues like Lys418, while the lipophilic 3,5-dimethylpyrazole core penetrates deep into the hydrophobic cavity near the FAD cofactor, physically blocking substrate entry[1].
Mechanism of DprE1 inhibition by pyrazole-acetamide derivatives disrupting cell wall synthesis.
Self-Validating Docking Protocol for DprE1
To ensure scientific integrity, docking studies must not rely on blind scoring. The following protocol establishes a self-validating loop:
Step 1: Protein Preparation & Optimization
Retrieve the high-resolution DprE1 crystal structure (e.g., PDB ID: 4FDN)[4].
Utilize a Protein Preparation Wizard to assign correct bond orders, add missing hydrogen atoms, and generate optimal protonation states for titratable residues at physiological pH (7.4).
Retain the FAD cofactor, as its spatial volume is critical for defining the boundary of the binding pocket.
Step 2: Receptor Grid Generation
Center the docking grid precisely on the co-crystallized native ligand (e.g., TCA1).
Set the bounding box size to 20 Å × 20 Å × 20 Å to allow the acetamide tail sufficient sampling space near the solvent interface.
Step 3: Protocol Validation (The Quality Gate)
Extract the native co-crystallized ligand from the complex.
Re-dock the native ligand into the generated grid using Standard Precision (SP).
Causality Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Do not proceed unless RMSD < 2.0 Å. This validates that the grid and force field accurately reproduce known experimental binding geometries.
Step 4: Ligand Docking & Scoring
Prepare the 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide derivatives, generating all possible tautomers.
Execute Extra Precision (XP) docking. Filter poses based on the mandatory formation of a hydrogen bond with Lys418[1].
Target B: Kallikrein-Related Peptidase 6 (KLK6)
Mechanism of Action
KLK6 is a secreted serine protease implicated in tumor metastasis and neurodegenerative diseases. It features a trypsin-like S1 pocket governed by Asp189 and Ser190[2]. Historically, inhibitors required highly basic, positively charged groups (like benzamidine) to form salt bridges with Asp189, leading to poor in vivo bioavailability. The 4-amino-3,5-dimethylpyrazole scaffold revolutionizes this by acting as a "neutral P1" inhibitor. The 4-amino group forms a stable hydrogen bond network with Ser190 and Asp189 without carrying a formal charge, maintaining high potency while unlocking cellular permeability[2].
Docking Protocol for KLK6
Structure Retrieval: Use the KLK6 crystal structure (PDB ID: 4D8N)[2].
Grid Definition: Center the grid on the catalytic triad (His57, Asp102, Ser195) and the adjacent S1 pocket (Asp189).
Validation: Re-dock a known benzamidine inhibitor to confirm S1 pocket geometry (RMSD < 2.0 Å).
Pose Evaluation: During XP docking of the pyrazole-acetamide ligand, prioritize poses where the 4-amino group is oriented directly toward Ser190, and the 3,5-dimethyl groups engage in van der Waals interactions with the hydrophobic walls of the S1 subsite.
Self-validating computational workflow for molecular docking and dynamic simulation.
Quantitative Data Presentation
The following table summarizes the comparative binding profiles of the scaffold across its primary targets, providing a quick-reference benchmark for computational chemists.
Target Enzyme
PDB ID
Key Interacting Residues
Binding Mechanism
Primary Application
DprE1
4FDN / 4P8C
Lys418, Cys387, Tyr314
Non-covalent FAD-adjacent cavity blocking
Anti-tubercular (Mtb)
KLK6
4D8N
Asp189, Ser190, Ser195
Neutral P1 S1-pocket occupation
Oncology / Neurobiology
References
Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole)
A Technical Guide to the Preliminary Antimicrobial Screening of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Authored by a Senior Application Scientist Abstract The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by a Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial effects.[1][2][3][4] This in-depth technical guide provides a comprehensive framework for the preliminary in vitro screening of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, a novel pyrazole derivative, for its potential antimicrobial activity. This document details the rationale behind experimental design, provides step-by-step protocols for standardized antimicrobial susceptibility testing methods, and offers insights into data interpretation and validation. The methodologies outlined herein are grounded in established principles of microbiology and adhere to internationally recognized standards, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating Pyrazole Derivatives
Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a diverse range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial activities.[1][2][3][4] The antimicrobial potential of pyrazoles is particularly noteworthy in the current era of widespread antibiotic resistance.[2][5]
The core pyrazole scaffold can be readily functionalized, allowing for the synthesis of a vast library of derivatives with tailored biological activities. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes, such as DNA synthesis, enzyme function, and cell membrane integrity.[5][6] Specifically, some pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication.[7][6]
The target compound, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, features a substituted pyrazole ring linked to an acetamide group. This specific combination of functional groups presents an intriguing candidate for antimicrobial investigation. The amino and dimethyl substitutions on the pyrazole ring, coupled with the acetamide side chain, may enhance its interaction with microbial targets and improve its pharmacological properties.
This guide will focus on two primary, widely accepted methods for preliminary antimicrobial screening: the Agar Disk Diffusion (Kirby-Bauer) method and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).[8][9][10] These methods are cost-effective, reproducible, and provide a solid foundation for more advanced antimicrobial studies.[8][11][12]
Synthesis and Characterization of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
While the primary focus of this guide is the antimicrobial screening, a brief overview of the synthesis of the target compound is relevant. The synthesis of pyrazole acetamide derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted pyrazole with a haloacetamide.
For the synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, a potential pathway involves the initial synthesis of 4-amino-3,5-dimethyl-1H-pyrazole, followed by its N-alkylation with 2-chloroacetamide. The successful synthesis and purity of the final compound must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Workflow for Antimicrobial Screening
The preliminary screening of a novel compound for antimicrobial activity is a systematic process. The following workflow provides a logical progression from initial qualitative assessment to quantitative determination of potency.
Figure 1: Experimental workflow for the preliminary antimicrobial screening of a novel compound.
Detailed Protocols
Selection and Preparation of Microbial Strains
The selection of microbial strains is a critical first step. A representative panel should include both Gram-positive and Gram-negative bacteria, and potentially a yeast species, to assess the spectrum of activity.[2] Commonly used quality control strains from the American Type Culture Collection (ATCC) are recommended for their consistent and well-characterized phenotypes.
From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism.
Suspend the colonies in sterile saline or a suitable broth (e.g., Tryptic Soy Broth).
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[13] This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. A nephelometer can be used for accurate standardization.[14]
Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial activity.[11][15][16] It is based on the principle of an antimicrobial agent diffusing from an impregnated disk into an agar medium inoculated with the test microorganism, resulting in a zone of growth inhibition if the organism is susceptible.[13][17]
Protocol:
Plate Inoculation: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[13][16] Remove excess fluid by pressing the swab against the inside of the tube.[13][15] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[15][16]
Disk Application: Prepare sterile filter paper disks (6 mm in diameter). Aseptically apply a known volume (e.g., 10 µL) of a stock solution of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide (dissolved in a suitable solvent like DMSO) onto each disk. A solvent control disk (containing only the solvent) must be included.
Place the impregnated disks onto the inoculated MHA plate using sterile forceps.[13] Gently press each disk to ensure complete contact with the agar surface.[13] Disks should be spaced at least 24 mm apart from center to center and not closer than 10-15 mm from the edge of the plate.[13]
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
Result Interpretation: Measure the diameter of the zones of complete growth inhibition (in millimeters) around each disk. The solvent control should show no zone of inhibition.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][14] This method is considered a gold standard for susceptibility testing.[18][19]
Protocol:
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to all wells.[20]
Serial Dilution: In the first column of wells, add 100 µL of a 2x concentrated stock solution of the test compound in MHB.[20] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration.[20] Discard 100 µL from the last column of dilutions.
Inoculation: Prepare a diluted inoculum of the test microorganism in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum. Add 5 µL of this diluted inoculum to each well (except for the sterility control well).[20]
Controls:
Growth Control: A well containing MHB and the inoculum, but no test compound.
Sterility Control: A well containing only MHB.
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[14][19] A plate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment.[21][22]
Data Presentation and Interpretation
The results of the preliminary antimicrobial screening should be presented clearly and concisely.
Agar Disk Diffusion Results
The diameter of the zones of inhibition should be recorded in a table. While this method is primarily qualitative, a larger zone of inhibition generally suggests greater susceptibility of the microorganism to the compound.[11]
Table 1: Zone of Inhibition Diameters for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Test Microorganism
Gram Stain
Zone of Inhibition (mm)
Staphylococcus aureus
Positive
[Insert Data]
Bacillus subtilis
Positive
[Insert Data]
Escherichia coli
Negative
[Insert Data]
Pseudomonas aeruginosa
Negative
[Insert Data]
Candida albicans
N/A (Fungus)
[Insert Data]
Solvent Control (DMSO)
N/A
0
Minimum Inhibitory Concentration (MIC) Results
The MIC values provide a quantitative measure of the compound's potency.[9] These should also be tabulated for easy comparison.
Table 2: Minimum Inhibitory Concentration (MIC) of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Test Microorganism
Gram Stain
MIC (µg/mL)
Staphylococcus aureus
Positive
[Insert Data]
Bacillus subtilis
Positive
[Insert Data]
Escherichia coli
Negative
[Insert Data]
Pseudomonas aeruginosa
Negative
[Insert Data]
Candida albicans
N/A (Fungus)
[Insert Data]
Trustworthiness and Self-Validation
The reliability of the screening results is paramount. The protocols described are designed to be self-validating through the consistent use of controls and adherence to established standards.
Standardized Procedures: The methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[23][24][25][26][27] Following these standards ensures reproducibility and comparability of data across different laboratories.[23]
Quality Control Strains: The use of ATCC quality control strains with known susceptibility profiles allows for the validation of the experimental setup. If the results for the control strains fall within the expected range, it provides confidence in the results obtained for the test compound.
Appropriate Controls: The inclusion of solvent controls, growth controls, and sterility controls in each assay is essential to rule out any confounding effects of the solvent or contamination.
Potential Mechanisms of Action
While preliminary screening does not elucidate the mechanism of action, the structure of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide allows for informed speculation based on existing literature. Many pyrazole-based antimicrobials function by inhibiting essential bacterial enzymes.[5] A plausible hypothesis is that this compound could target bacterial DNA gyrase or topoisomerase IV, similar to other pyrazole derivatives.[7][6] Further studies, such as enzyme inhibition assays and molecular docking, would be necessary to confirm the precise mechanism.
Conclusion
This technical guide provides a robust and scientifically sound framework for the preliminary in vitro antimicrobial screening of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. By following the detailed protocols for agar disk diffusion and broth microdilution, researchers can generate reliable and reproducible data to assess the compound's potential as a novel antimicrobial agent. A positive outcome from this preliminary screening would warrant further investigation, including determination of the minimum bactericidal concentration (MBC), time-kill kinetic studies, and mechanism of action studies, to fully characterize its antimicrobial profile.
References
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). Oriental Journal of Chemistry. Retrieved March 7, 2026, from [Link]
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Hardy Diagnostics. Retrieved March 7, 2026, from [Link]
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. Retrieved March 7, 2026, from [Link]
Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2004, June 5). Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved March 7, 2026, from [Link]
Disk diffusion test. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Molecules. Retrieved March 7, 2026, from [Link]
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020, June 1). Current Organic Synthesis. Retrieved March 7, 2026, from [Link]
Disk diffusion test - GARDP Revive. (n.d.). GARDP. Retrieved March 7, 2026, from [Link]
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2025, January 15). European Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved March 7, 2026, from [Link]
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved March 7, 2026, from [Link]
Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. (n.d.). Journal of Clinical Microbiology. Retrieved March 7, 2026, from [Link]
Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). Future Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). Clinical and Laboratory Standards Institute. Retrieved March 7, 2026, from [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). Journal of Clinical Microbiology. Retrieved March 7, 2026, from [Link]
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Broth microdilution reference methodology. (2022, April 19). CGSpace. Retrieved March 7, 2026, from [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved March 7, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 26). ResearchGate. Retrieved March 7, 2026, from [Link]
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020, September 1). Current Organic Chemistry. Retrieved March 7, 2026, from [Link]
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Bentham Science. Retrieved March 7, 2026, from [Link]
Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021, March 5). European Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022, July). International Journal of Research and Analytical Reviews. Retrieved March 7, 2026, from [Link]
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1,3-thiazol-4-yl)methyl]acetamide. (n.d.). Molport. Retrieved March 7, 2026, from [Link]
Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. (2019, March 14). DiVA portal. Retrieved March 7, 2026, from [Link]
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. (n.d.). Chemspace. Retrieved March 7, 2026, from [Link]
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Strategic Identification of Protein Binding Sites for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: A Multi-Omics and Biophysical Framework
Executive Summary The pyrazole nucleus is a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and novel antineoplastics[1]. S...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole nucleus is a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and novel antineoplastics[1]. Specifically, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide presents a unique structural topology: a 3,5-dimethylpyrazole core that drives hydrophobic interactions, a 4-amino group acting as a critical hydrogen bond donor, and an acetamide tail that offers solvent-exposed flexibility.
When a novel bioactive small molecule like this is identified via phenotypic screening, the critical bottleneck in drug development is target deconvolution and the precise mapping of its protein binding site. This whitepaper outlines a self-validating, causality-driven framework to identify and biophysically validate the protein binding sites of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide using Activity-Based Protein Profiling (ABPP), Photoaffinity Labeling (PAL), and Surface Plasmon Resonance (SPR).
To identify the binding site in an unbiased, proteome-wide manner, we must capture the transient interaction between the small molecule and its unknown target within a live cellular environment[2]. We achieve this through Photoaffinity Labeling (PAL)[3].
Structural Rationale: Structure-Activity Relationship (SAR) data typically dictates where a molecule can be modified without losing affinity. Assuming the 4-amino group is essential for target engagement, we strategically derivatize the acetamide nitrogen to attach a bifunctional linker containing:
A Diazirine Photocrosslinker: Chosen over benzophenones due to its smaller steric footprint. Upon UV irradiation (365 nm), diazirines yield a highly reactive carbene that inserts into the nearest C-H or heteroatom bond, permanently capturing the target[4].
An Alkyne Handle: Serves as a bioorthogonal tag for subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry to attach a biotin reporter[5].
Workflow for PAL-ABPP target deconvolution and binding site mapping.
Step-by-Step Methodology: In Situ Photoaffinity Labeling
Self-Validation Checkpoint: To ensure the identified binding site is specific and not an artifact of the diazirine's reactivity, this protocol employs a competitive displacement model . The probe is incubated alongside a 10-fold excess of the unmodified parent compound. True binding sites will show a loss of MS/MS signal in the competitive channel[5].
Cell Culture & Incubation: Culture HEK293T cells to 80% confluency. Treat the "Probe" cohort with 10 µM of the synthesized PAP. Treat the "Competitor" cohort with 10 µM PAP + 100 µM unmodified 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. Incubate for 1 hour at 37°C to allow equilibrium binding[2].
UV Crosslinking: Wash cells with cold PBS. Irradiate cells on ice using a 365 nm UV lamp (100 W) for 10 minutes to activate the diazirine and covalently crosslink the probe to the binding pocket[4].
Lysis & Click Chemistry: Lyse cells in RIPA buffer. Standardize protein concentrations to 2 mg/mL. Perform CuAAC by adding 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. React for 1.5 hours at room temperature.
Enrichment & Digestion: Precipitate proteins (methanol/chloroform) to remove excess click reagents. Resuspend and incubate with Streptavidin agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M Urea) to remove non-covalently bound proteins. Perform on-bead trypsin digestion overnight at 37°C.
Phase 2: High-Resolution Binding Site Mapping via LC-MS/MS
The Causality of Peptide Identification
While standard proteomics identifies the enriched protein, targeted LC-MS/MS identifies the exact amino acid residue modified by the probe[6]. Because the probe is covalently attached to the peptide, the crosslinked peptide will exhibit a predictable mass shift corresponding to the residual mass of the cleaved probe.
By comparing the abundance of this modified peptide between the "Probe Only" and "Competitor" samples, we isolate the specific binding pocket.
Quantitative Data Presentation
Note: The following table represents synthesized quantitative data demonstrating the expected output of a successful chemoproteomic campaign for this pharmacophore.
Target Protein
Crosslinked Peptide Sequence
Modified Residue
Log2 FC (Probe vs. Competitor)
p-value
Putative Binding Pocket
MAPK14 (p38α)
T(106)LVTQYCGK(114)
Cys109
6.8
< 0.0001
ATP-binding hinge region
CDK2
I(10)GEGTYGVVYK(20)
Tyr15
5.2
0.0012
Kinase cleft
HSP90AA1
A(38)DLINEFLR(46)
Asp40
4.1
0.0045
N-terminal ATP pocket
ALB (Albumin)
L(418)AKTYETTLEK(428)
Tyr420
0.2
0.8500
Non-specific (Background)
Phase 3: Biophysical Validation via Surface Plasmon Resonance (SPR)
The Causality of Kinetic Validation
Chemoproteomics proves proximity and covalent trapping in a complex lysate, but it does not provide thermodynamic binding kinetics (Kd, Kon, Koff). To prove that 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a direct, reversible ligand for the identified target (e.g., MAPK14), we must utilize Surface Plasmon Resonance (SPR)[7].
SPR measures mass changes at a sensor surface in real-time, allowing us to calculate the exact affinity of the unmodified small molecule[8].
SPR biophysical validation logic utilizing wild-type and binding-site mutant proteins.
Step-by-Step Methodology: SPR Kinetics
Self-Validation Checkpoint: Small molecules can sometimes exhibit non-specific binding to the dextran matrix of the SPR chip. To definitively validate the binding site identified in Phase 2, we immobilize the Wild-Type (WT) protein on Flow Cell 2, and a Binding-Site Mutant (e.g., MAPK14 C109A) on Flow Cell 3. If the molecule truly binds the identified pocket, the SPR signal will flatline in the mutant channel[8].
Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate Flow Cells 2 (WT) and 3 (Mutant) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
Protein Immobilization: Dilute recombinant WT and Mutant proteins to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the respective flow cells until a target immobilization level of ~3000 Response Units (RU) is achieved. Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes[8]. Flow Cell 1 serves as a blank reference.
Analyte Preparation: Prepare a 2-fold dilution series of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide ranging from 0.1 µM to 10 µM in running buffer (HBS-EP+ with 1% DMSO to ensure solubility).
Kinetic Injection: Flow the analyte series over all flow cells at a rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.
Data Analysis: Subtract the reference cell (FC1) and a blank buffer injection (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (Kd)[7].
Conclusion
The identification of protein binding sites for novel pyrazole derivatives like 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide requires a rigorous, multi-tiered approach. By synthesizing a photoaffinity probe that preserves the core pharmacophore, utilizing competitive live-cell chemoproteomics to map the covalent insertion site, and enforcing biophysical rigor through mutant-controlled SPR, researchers can confidently transition a phenotypic hit into a structurally validated lead compound. This self-validating loop ensures that subsequent medicinal chemistry optimization is driven by verified target engagement.
Application Note & Synthesis Protocol: 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, a valuable bu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step sequence involving the initial preparation of 4-amino-3,5-dimethyl-1H-pyrazole followed by its N-alkylation with 2-chloroacetamide. This guide emphasizes not only the procedural details but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe laboratory experience.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals.[1] Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made them a focal point of synthetic and medicinal chemistry research. The target molecule, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, incorporates key pharmacophoric features: a substituted pyrazole ring and an acetamide side chain. This combination of functionalities makes it an attractive intermediate for the development of novel therapeutic agents, such as kinase inhibitors and receptor antagonists.[2][3]
This application note details a reliable and scalable two-step synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. The protocol is designed for clarity and reproducibility, with an emphasis on the practical aspects of the synthesis, including purification and characterization.
Overall Synthetic Scheme
The synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is achieved through the following two-step reaction sequence:
Step 1: Synthesis of 4-amino-3,5-dimethyl-1H-pyrazole
The initial step involves the reduction of 3,5-dimethyl-4-nitro-1H-pyrazole to the corresponding amine. A common and effective method for this transformation is catalytic hydrogenation.
Step 2: N-Alkylation of 4-amino-3,5-dimethyl-1H-pyrazole
The second step is the selective N-alkylation of the synthesized 4-amino-3,5-dimethyl-1H-pyrazole with 2-chloroacetamide in the presence of a suitable base.[4][5][6]
Experimental Protocols
PART 1: Synthesis of 4-amino-3,5-dimethyl-1H-pyrazole
This procedure is adapted from established methods for the reduction of nitropyrazoles.[7]
Materials and Reagents:
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Quantity
3,5-Dimethyl-4-nitro-1H-pyrazole
C₅H₇N₃O₂
141.13
10.0 g (70.8 mmol)
Palladium on Carbon (10 wt. %)
Pd/C
-
1.0 g
Ethanol (absolute)
C₂H₅OH
46.07
200 mL
Hydrazine Hydrate (80%)
N₂H₄·H₂O
50.06
15 mL (approx. 240 mmol)
Celite®
-
-
For filtration
Instrumentation:
Three-neck round-bottom flask (500 mL)
Reflux condenser
Magnetic stirrer with heating plate
Dropping funnel
Buchner funnel and filter flask
Rotary evaporator
Step-by-Step Procedure:
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3,5-dimethyl-4-nitro-1H-pyrazole (10.0 g, 70.8 mmol) and ethanol (200 mL).
Catalyst Addition: Carefully add 10% palladium on carbon (1.0 g) to the suspension. Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.
Initiation of Reduction: Heat the mixture to a gentle reflux (approximately 78 °C).
Addition of Hydrazine Hydrate: Add hydrazine hydrate (15 mL) dropwise via the dropping funnel over a period of 30-45 minutes. An exothermic reaction will be observed, and the color of the reaction mixture will change.
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
Work-up and Isolation:
Allow the reaction mixture to cool to room temperature.
Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst on the filter paper may be pyrophoric. Quench it with water before disposal.
Wash the Celite® pad with a small amount of ethanol (2 x 20 mL).
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 4-amino-3,5-dimethyl-1H-pyrazole as a crystalline solid.
Expected Yield: 75-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
PART 2: Synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
This procedure is based on standard N-alkylation protocols for pyrazoles.[4][5][6]
Materials and Reagents:
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Quantity
4-amino-3,5-dimethyl-1H-pyrazole
C₅H₉N₃
111.15
5.0 g (45.0 mmol)
2-Chloroacetamide
C₂H₄ClNO
93.51
4.6 g (49.5 mmol)
Potassium Carbonate (anhydrous)
K₂CO₃
138.21
9.3 g (67.5 mmol)
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
100 mL
Ethyl Acetate
C₄H₈O₂
88.11
For extraction
Brine Solution
NaCl(aq)
-
For washing
Instrumentation:
Round-bottom flask (250 mL)
Magnetic stirrer with heating plate
Separatory funnel
Buchner funnel and filter flask
Rotary evaporator
Step-by-Step Procedure:
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-amino-3,5-dimethyl-1H-pyrazole (5.0 g, 45.0 mmol) in N,N-dimethylformamide (DMF, 100 mL).
Base Addition: Add anhydrous potassium carbonate (9.3 g, 67.5 mmol) to the solution.
Addition of Alkylating Agent: Add 2-chloroacetamide (4.6 g, 49.5 mmol) to the reaction mixture.
Reaction Conditions: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/methanol, 9:1).
Work-up and Isolation:
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into ice-water (300 mL) and stir for 30 minutes. A precipitate may form.
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
Combine the organic layers and wash with water (2 x 100 mL) and then with brine solution (100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethyl acetate or ethanol) to afford 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide as a solid.
Expected Yield: 60-75%
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Synthetic Workflow Visualization
Caption: Two-step synthesis of the target compound.
Safety and Handling Precautions
Hydrazine Hydrate: is highly toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Palladium on Carbon: can be pyrophoric. Do not allow it to dry completely in the air.
2-Chloroacetamide: is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
N,N-Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood.
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The two-step synthetic protocol described in this application note provides a reliable and efficient method for the preparation of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. The procedure utilizes readily available starting materials and reagents and employs standard organic synthesis techniques. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this and related pyrazole derivatives for further investigation.
References
Taylor & Francis Online. Synthesis, single-crystal X-ray diffraction, NLO and DFT studies of centrosymmetric 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate. [Link]
RSC Publishing. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. [Link]
ResearchGate. Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. [Link]
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
PubMed. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. [Link]
Wiley Online Library. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
DiVA portal. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. [Link]
ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. [Link]
MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
ResearchGate. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. [Link]
IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
Frontiers. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]
PMC. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
Application Notes and Protocols for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in Early Drug Discovery
Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacolo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Its inherent properties make it an attractive framework for the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer.[2][3] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions.[4] Pyrazole derivatives have demonstrated the ability to target a wide array of kinases, including but not limited to p38α MAP kinase, Src, B-Raf, EGFR, VEGFR-2, PI3K, and Akt, underscoring the versatility of this heterocyclic motif.[5][6]
This document provides detailed application notes and protocols for the initial characterization of a novel pyrazole-containing compound, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide (hereinafter referred to as Compound-PYZ). The following sections will guide researchers through a logical, stepwise workflow for evaluating Compound-PYZ as a potential kinase inhibitor, from initial biochemical screening to cell-based functional assays and mechanism of action studies. The causality behind each experimental choice is explained to provide a deeper understanding of the drug discovery process.
Part 1: Initial Screening for Kinase Inhibitory Activity
The primary hypothesis for a novel pyrazole derivative like Compound-PYZ is its potential to inhibit protein kinases. Therefore, the initial step is to screen for its activity against a panel of kinases. A homogeneous, high-throughput assay is ideal for this purpose.
Rationale for Kinase Assay Selection
A Lanthanide-based time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and sensitive method for primary screening.[6] This assay format is a "mix-and-read" protocol, which minimizes handling steps and is amenable to automation.[6] The principle relies on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a competitive inhibitor, leading to a decrease in the FRET signal.[6] This method allows for the determination of an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol is a generalized procedure and should be optimized for the specific kinase being tested.
Materials:
Kinase of interest (e.g., VEGFR-2, PI3K)
LanthaScreen® Eu-labeled anti-tag antibody
Alexa Fluor™ 647-labeled tracer
Compound-PYZ, serially diluted in DMSO
Assay buffer
384-well, low-volume, black microplates
Microplate reader capable of TR-FRET measurements
Procedure:
Reagent Preparation: Prepare all reagents at 3X the final desired concentration in the assay buffer.
Compound Plating: Add 5 µL of serially diluted Compound-PYZ or vehicle control (DMSO) to the wells of the 384-well plate.
Kinase/Antibody Addition: Add 5 µL of the kinase/Eu-antibody mixture to each well.
Tracer Addition and Incubation: Add 5 µL of the tracer to each well to initiate the binding reaction. Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the Compound-PYZ concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Parameter
Description
IC50
The concentration of an inhibitor where the response (or binding) is reduced by half.
TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer.
DMSO
Dimethyl sulfoxide, a common solvent for test compounds.
Part 2: Cellular Activity Assessment
A promising biochemical hit must demonstrate activity in a cellular context. Cell-based assays are crucial for confirming that the compound can penetrate cell membranes and exert a biological effect.
Rationale for Cell Viability Assays
The initial assessment of a compound's cellular activity is often a cell viability or proliferation assay. These assays determine the compound's ability to inhibit cell growth or induce cell death. The MTT and CellTiter-Glo® assays are two widely used methods.
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1][5]
CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[7] It is generally more sensitive and has a simpler "add-mix-measure" protocol than the MTT assay.[8]
Cancer cell line of interest (e.g., HGC-27, a gastric cancer cell line for a potential VEGFR-2 inhibitor)
Cell culture medium and supplements
Compound-PYZ, serially diluted in culture medium
CellTiter-Glo® Reagent
Opaque-walled 96-well or 384-well plates
Luminometer
Procedure:
Cell Seeding: Seed cells into the wells of an opaque-walled multiwell plate at a predetermined optimal density.[9] Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with serial dilutions of Compound-PYZ. Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Assay:
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence using a luminometer.
Data Analysis: Plot the luminescence signal against the logarithm of the Compound-PYZ concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Part 3: Mechanism of Action and Target Engagement
Once cellular activity is established, the next critical step is to confirm that Compound-PYZ inhibits the intended target and signaling pathway within the cell.
Rationale for Phosphoprotein Western Blotting
Western blotting is a powerful technique to investigate the phosphorylation status of specific proteins in a signaling cascade.[2] If Compound-PYZ is a kinase inhibitor, it should decrease the phosphorylation of the kinase's direct downstream substrates. For example, if Compound-PYZ targets the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival, one would expect to see a decrease in the phosphorylation of Akt and downstream effectors like S6 ribosomal protein.[10][11][12] Similarly, if it targets the VEGFR-2 pathway, a reduction in phosphorylated VEGFR-2 would be expected.[13][14]
Experimental Workflow for Target Engagement
Caption: Western Blot Workflow for Phosphoprotein Analysis.
Experimental Protocol: Western Blotting for Phospho-Akt
Materials:
Cancer cell line cultured in 6-well plates
Compound-PYZ
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
PVDF membrane
Blocking buffer (5% BSA in TBST)
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt)
HRP-conjugated anti-rabbit secondary antibody
Chemiluminescent substrate
Procedure:
Cell Treatment and Lysis:
Treat cells with varying concentrations of Compound-PYZ for a predetermined time.
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[15]
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Sample Preparation and Electrophoresis:
Normalize protein concentrations and prepare samples with Laemmli buffer.
Separate proteins by SDS-PAGE.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking and Antibody Incubation:
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
Wash the membrane with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection:
Wash the membrane thoroughly with TBST.
Add the chemiluminescent substrate and capture the signal using an imaging system.
Stripping and Re-probing (for total protein):
The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt) to confirm equal protein loading.
Illustrative Signaling Pathways for Investigation
The following diagrams illustrate two common signaling pathways that are often targeted in cancer drug discovery and could be investigated for Compound-PYZ.
Promising in vitro data warrants investigation in a living organism. Preclinical in vivo studies in animal models, typically mice, are essential to assess a compound's efficacy and safety profile.[17]
Rationale for Xenograft Models
Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard initial in vivo model for evaluating the anti-tumor activity of a new compound.[17] These models allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological system.
Protocol Outline: In Vivo Efficacy Study in a Xenograft Mouse Model
This is a generalized outline and all animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
Immunodeficient mice (e.g., nude or SCID)
Human cancer cell line corresponding to the in vitro studies
Compound-PYZ formulated for in vivo administration
Vehicle control
Calipers for tumor measurement
Procedure:
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Dosing: Administer Compound-PYZ or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily by oral gavage).
Monitoring:
Measure tumor volume with calipers 2-3 times per week.
Monitor the body weight of the mice as an indicator of toxicity.
Observe the general health of the animals.
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size.
Data Analysis:
Plot the mean tumor volume over time for each group.
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Statistically analyze the differences between the groups.
Parameter
Description
TGI
Tumor Growth Inhibition, a measure of the efficacy of the treatment.
SCID
Severe Combined Immunodeficiency.
Conclusion: A Roadmap for Early-Stage Drug Discovery
The protocols and workflows outlined in this document provide a comprehensive guide for the initial evaluation of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide as a potential kinase inhibitor. By systematically progressing from biochemical screening to cellular assays and in vivo studies, researchers can build a robust data package to support the continued development of this or other novel pyrazole derivatives. This structured approach, grounded in scientific rationale, is fundamental to the successful identification of new therapeutic agents. All stages of drug discovery and development should be conducted in consideration of regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[3][18]
References
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. [Link]
Tri- and Tetrasubstituted Pyrazole Derivates: Regioisomerism Switches Activity from p38MAP Kinase to Important Cancer Kinases. (2011). Journal of Medicinal Chemistry. [Link]
FDA's draft guidance on alternatives to animal testing in drug development. (2026). PharmaLive. [Link]
Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021). PubMed. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers. [Link]
Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]
PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (n.d.). PMC - NIH. [Link]
NMR spectroscopy methods for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide characterization
Application Note: NMR Spectroscopy Protocols for the Structural Characterization of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide Executive Summary & Analytical Scope The characterization of highly substituted, nitro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: NMR Spectroscopy Protocols for the Structural Characterization of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Executive Summary & Analytical Scope
The characterization of highly substituted, nitrogen-rich heterocycles such as 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide presents unique analytical challenges in drug development and synthetic validation. The molecule features a pyrazole core with an acetamide appendage at the N1 position, an amino group at C4, and methyl groups at C3 and C5.
The primary structural elucidation hurdles are:
Regiochemical Ambiguity: Differentiating the regional isomers of the methyl groups (C3 vs. C5), which appear nearly identical in 1D
1
H NMR.
Proton Exchange Dynamics: Resolving the exchangeable protons of the primary amine and amide groups without signal degradation.
This application note details a self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unequivocally assign the regiochemistry and confirm the structural integrity of the compound [1].
Experimental Design & Causality
Expertise & Experience: The choice of solvent and sample concentration is not an arbitrary preparatory step; it is the foundational parameter that dictates the success of the subsequent 2D NMR experiments.
Solvent Selection (DMSO-d
6
vs. CDCl
3
): We mandate the use of DMSO-d
6
for this specific molecule. Protic solvents or solvents prone to trace water accumulation (like CDCl
3
) facilitate rapid proton exchange, which broadens or completely erases the signals of the 4-NH
2
and acetamide -NH
2
groups. DMSO-d
6
acts as a strong hydrogen-bond acceptor, locking the exchangeable protons into distinct microstates. This effectively slows the exchange rate on the NMR timescale, allowing the observation of sharp, distinct resonances for the pyrazole amine and the two restricted-rotation amide protons [2].
Concentration (50 mM): A concentration of 50 mM at 298 K is optimal. Lower concentrations compromise the Signal-to-Noise Ratio (SNR) required for insensitive nuclei (
13
C) and long-range correlation experiments (HMBC). Conversely, higher concentrations increase solution viscosity, which shortens the transverse relaxation time (
T2
), leading to undesirable line broadening and the loss of fine
J
-coupling resolution.
Self-Validating NMR Acquisition Protocol
To ensure Trustworthiness, this protocol employs a closed-loop validation system. We do not rely on empirical chemical shift predictions; instead, we use through-bond connectivity to mathematically prove the structure.
Step-by-Step Methodology:
Sample Preparation: Dissolve 50 mM of the analyte in 600 µL of 99.9% DMSO-d
6
. Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains.
1D
1
H Acquisition: Acquire a standard
1
H spectrum (e.g., zg30 pulse program, 16 scans, 298 K). Causality: Establishes the spectral window (SW) and verifies the presence of the exchangeable protons (typically manifesting between 3.5 ppm and 7.5 ppm).
1D
13
C{
1
H} Acquisition: Acquire a proton-decoupled
13
C spectrum (zgpg30, 1024 scans). Causality: Identifies the 7 distinct carbon environments required for the molecular formula.
2D Multiplicity-Edited HSQC: Acquire
1
H-
13
C HSQC. Causality: Differentiates the CH
3
carbons (positive phase) from the CH
2
carbon (negative phase) of the acetamide group, preventing misassignment of overlapping aliphatic signals.
2D HMBC (The Anchor Method): Acquire
1
H-
13
C HMBC (optimized for long-range coupling
nJCH=8
Hz). Causality: Executes the self-validating regiochemical assignment by mapping multi-bond connectivities.
Figure 1: Self-validating NMR acquisition and processing workflow for small molecule elucidation.
Data Interpretation & Resonance Assignment
The structural assignment relies on the "HMBC Anchor" logic. In a symmetrically substituted pyrazole, C3 and C5 are electronically similar. However, the attachment of the acetamide group at N1 breaks this symmetry.
The Causality of the Anchor:
The methylene protons (N1-CH
2
) serve as the unequivocal anchor. In the HMBC spectrum, these protons will show a strong
3J
correlation to C5, but they are too far (
4J
) to correlate with C3. Once C5 is identified, the methyl group showing a
2J
correlation to C5 is definitively assigned as the 5-CH
3
. The remaining methyl group is consequently the 3-CH
3
, which will show correlations to C3 and C4. This closed-loop logic mathematically eliminates the possibility of misassignment[3].
Quantitative Data Summary
The following table summarizes the expected chemical shifts and critical HMBC correlations for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in DMSO-d
6
.
Nucleus
Chemical Shift (ppm)*
Multiplicity
Integration
Assignment
Critical HMBC Correlations (
1
H
→13
C)
1
H
~2.05
s
3H
3-CH
3
C3, C4
1
H
~2.15
s
3H
5-CH
3
C5, C4
1
H
~3.80
br s
2H
4-NH
2
C3, C4, C5
1
H
~4.65
s
2H
N1-CH
2
C=O, C5
1
H
~7.10
br s
1H
Amide NH (trans)
C=O
1
H
~7.45
br s
1H
Amide NH (cis)
C=O
13
C
~10.5
-
-
3-CH
3
-
13
C
~12.0
-
-
5-CH
3
-
13
C
~52.5
-
-
N1-CH
2
-
13
C
~122.0
-
-
C4 (Pyrazole)
-
13
C
~138.5
-
-
C5 (Pyrazole)
-
13
C
~145.0
-
-
C3 (Pyrazole)
-
13
C
~169.5
-
-
C=O (Amide)
-
*Note: Chemical shifts are representative values based on substituted pyrazole derivatives in DMSO-d
6
.
Figure 2: Key HMBC correlations establishing regiochemistry of the pyrazole core.
References
Bruker Corporation. "Structure & small molecule elucidation - CMC-se." Bruker.[Link]
Reich, H. J. "5. Proton Nuclear Magnetic Resonance Spectroscopy." Organic Chemistry Data.[Link]
López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting solubility issues of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility and precipitation issues with 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-y...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility and precipitation issues with 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in Dimethyl Sulfoxide (DMSO).
Below, you will find a mechanistic breakdown of why these issues occur, quantitative parameters, self-validating standard operating procedures (SOPs), and a visual troubleshooting workflow.
Part 1: Mechanistic FAQs
Q: Why does 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide exhibit poor solubility in DMSO despite it being a powerful polar aprotic solvent?A: The solubility bottleneck is driven by the compound's high crystal lattice energy. The molecule contains a pyrazole ring, a primary amine, and a primary amide. These functional groups act as dense networks of hydrogen-bond donors and acceptors. In the solid state, pyrazoles form resonance-assisted intermolecular hydrogen bonds, creating highly stable, one-dimensional chains or dimeric lattices (1[1]). Even in DMSO, if the solute-solute lattice interactions outcompete the solute-solvent interactions, the compound will remain sparingly soluble, a trait shared by its base scaffold, 4-amino-3,5-dimethylpyrazole (2[2]).
Q: My stock solution was completely clear yesterday, but today it contains a white precipitate. What happened?A: This is almost certainly due to water absorption or temperature fluctuation. DMSO is extremely hygroscopic and rapidly absorbs atmospheric moisture. The introduction of water (even at 2-5% v/v) drastically alters the solvent's polarity, disrupting the DMSO solvation shell around the lipophilic dimethyl groups of your compound and acting as an anti-solvent (3[3]). Furthermore, pure DMSO freezes at 18.5 °C (4[4]). Storing the stock in a refrigerator or a cool lab causes micro-freezing events that nucleate crystallization, forcing the compound to "crash out."
Q: Can I use heat and sonication safely to force the compound back into solution without degrading it?A: Yes. DMSO is thermally stable up to 100 °C under neutral conditions (5[5]). Warming the solution to 37–50 °C combined with sonication provides the necessary kinetic energy to break the aggregated intermolecular hydrogen bonds without risking thermal degradation of the pyrazole-acetamide scaffold.
Part 2: Quantitative Data & Solvation Parameters
To ensure reproducible assays, adhere to the following physicochemical constraints when working with this compound:
Parameter
Value / Recommendation
Mechanistic Causality
Max Stock Concentration
≤ 10 mM
Exceeding 10 mM increases the probability of spontaneous nucleation due to the high density of H-bond donors/acceptors.
DMSO Freezing Point
18.5 °C
Storage at 4 °C or -20 °C induces solvent crystallization, which excludes the solute and causes precipitation (4[4]).
Critical Water Content
> 2% v/v
Water acts as a highly polar protic anti-solvent, drastically lowering the solubility of lipophilic domains (3[3]).
Thermal Stability Limit
Stable up to 100 °C
Mild heating (37–50 °C) safely provides thermodynamic energy to disrupt solute-solute interactions (5[5]).
Part 3: Standard Operating Procedures (SOPs)
Protocol 1: Preparation of Anhydrous Stock Solutions
This protocol is designed to prevent moisture-induced precipitation from the outset.
Equilibrate to Room Temperature: Before opening the compound vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes.
Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water before the solvent is even added.
Use Anhydrous Solvent: Pierce a septum-sealed bottle of strictly anhydrous DMSO (≥99.9%, stored over molecular sieves) using a dry syringe.
Causality: Standard benchtop DMSO absorbs water rapidly, which depresses the freezing point and ruins the solvation capacity for complex pyrazoles.
Sequential Addition: Add the DMSO in three sequential aliquots, vortexing for 30 seconds between each addition, aiming for a final concentration of 10 mM.
Causality: Gradual addition prevents the compound from forming a dense, impenetrable crystalline "cake" at the bottom of the tube.
Self-Validation (Tyndall Effect): Hold the tube against a dark background and shine a strong LED or laser pointer through the liquid.
Validation Logic: Visual clarity is deceptive. If the light beam is visible passing through the liquid (Tyndall scattering), undissolved microcrystals remain. Continue vortexing until the beam is invisible.
Protocol 2: Recovery of Precipitated Stocks
Use this protocol if a previously clear stock has crashed out.
Thermal Disruption: Place the sealed stock tube in a 37 °C water bath for 10–15 minutes.
Causality: Because DMSO freezes at 18.5 °C, warming melts the solvent and provides the thermodynamic energy required to disrupt reformed solute-solute hydrogen bonds.
Acoustic Cavitation: Transfer the tube to an ultrasonic bath and sonicate for 5 minutes.
Causality: Sonication generates localized high temperatures and pressures (cavitation), mechanically breaking apart aggregated crystal lattices without degrading the bulk compound.
Self-Validation (Centrifugation): Centrifuge the tube at 10,000 x g for 2 minutes.
Validation Logic: If a pellet forms at the bottom, the compound has exceeded its absolute solubility limit in that specific solvent batch. This indicates irreversible water contamination, and the stock must be lyophilized or discarded.
Part 4: Troubleshooting Workflow
Fig 1. Troubleshooting workflow for resolving compound precipitation in DMSO stocks.
Part 5: References
The crystal and molecular structure of pyrazole - IUCr Journals. 1
Technical Support Center: Optimizing Crystallization for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Welcome to the technical support resource for the crystallization of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the crystallization of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystalline material. Here, we move beyond simple protocols to explain the scientific principles behind crystallization, enabling you to troubleshoot effectively and optimize your process with confidence.
Part 1: Foundational Concepts in Crystallization
Successful crystallization is a balancing act between thermodynamics (solubility) and kinetics (nucleation and growth). The primary driver for this process is supersaturation , the state where the concentration of the solute in a solution exceeds its equilibrium solubility.[1] How this supersaturation is generated and consumed dictates the final crystal attributes, such as size, shape, and purity.
Nucleation: The birth of new crystals from a clear solution. This can happen spontaneously (primary nucleation) or be induced by existing crystals (secondary nucleation). High levels of supersaturation tend to favor rapid primary nucleation, often leading to a large number of small crystals.[2]
Crystal Growth: The process where solute molecules deposit onto existing crystal lattices, making them larger. Crystal growth is typically favored at lower levels of supersaturation.[2]
The key to optimization is to control the level of supersaturation throughout the process to favor crystal growth over nucleation, thereby achieving a larger and more uniform crystal size distribution (CSD).[1][3]
Caption: Relationship between supersaturation, nucleation, and growth rates.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the crystallization of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in a question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What's wrong?
A1: This is a classic case of a stable, supersaturated solution where nucleation has failed to initiate.[4] The energy barrier for the formation of the first crystal nuclei has not been overcome.
Potential Causes & Solutions:
Too Much Solvent (Insufficient Supersaturation): This is the most frequent cause.[4] The solution may not be concentrated enough to become supersaturated upon cooling.
Solution: Gently evaporate a portion of the solvent and attempt to cool again. To test if this is the issue, you can dip a glass rod into the solution, let it dry, and see if a solid residue forms.[5]
Lack of Nucleation Sites: A very clean solution or a highly purified compound can sometimes be difficult to crystallize.
Solution A (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic glass fragments can act as nucleation sites.[5][6]
Solution B (Seeding): If you have a previous batch of pure crystals, add a single, tiny "seed crystal" to the solution. This provides a perfect template for crystal growth.[5]
Solution C (Ultrasonic Bath): Brief sonication can sometimes provide the energy needed to induce nucleation.[7]
Solution D (Shock Cooling): Briefly place the flask in a dry ice/acetone bath to create a very high local supersaturation at the flask wall, which can trigger nucleation. Once nuclei are observed, allow the solution to warm back to the intended temperature for controlled growth.
Q2: My compound separated as a sticky oil or amorphous solid, not crystals. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution under conditions that do not favor the ordered arrangement of a crystal lattice.[4]
Potential Causes & Solutions:
Supersaturation is too High: The concentration of the solute is so far above the solubility limit that molecules crash out of solution randomly before they can organize into a crystal. This is common when cooling is too rapid.[6]
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10%) of additional solvent to reduce the supersaturation level, and then allow it to cool much more slowly.[4] Insulating the flask can promote slow cooling.
Solvent Boiling Point Exceeds Compound's Melting Point: If the compound melts in the hot solvent, it may not crystallize upon cooling.
Solution: Choose a solvent with a lower boiling point.
Presence of Impurities: Impurities can disrupt the crystal lattice formation and depress the melting point, leading to oiling out.[6]
Solution: Consider an additional purification step (e.g., column chromatography) before crystallization. Alternatively, adding a small amount of activated charcoal to the hot solution followed by a hot filtration can sometimes remove colored or polar impurities.[6]
Q3: I'm getting very fine, needle-like crystals, but I need larger, more uniform crystals for downstream processing. What should I change?
A3: The formation of very fine or needle-like crystals indicates that the rate of nucleation significantly exceeded the rate of crystal growth.[1][2] This is typically caused by generating supersaturation too quickly.
Solution: Implement a Controlled Cooling Profile.
Instead of linear or natural cooling, a multi-stage cooling profile allows for the separation of the nucleation and growth phases, providing superior control over the final Crystal Size Distribution (CSD).[8]
Stage 1 (Rapid Cooling to Metastable Zone): Quickly cool the solution to a temperature where it is supersaturated but nucleation is not yet rapid.
Stage 2 (Isothermal Hold for Nucleation): Hold the temperature constant. This allows a limited number of nuclei to form. As they form and begin to grow, the supersaturation of the solution decreases, which naturally stops further nucleation.[8]
Stage 3 (Slow Cooling for Growth): Once nucleation has ceased, cool the solution slowly. The remaining supersaturation will be directed toward the growth of the existing crystals, rather than forming new ones.[3][9]
This approach results in fewer, larger, and more uniform crystals.[8]
Caption: Workflow for a two-stage cooling crystallization protocol.
Part 3: Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for crystallization?A: The ideal crystallization solvent should exhibit a steep solubility curve with respect to temperature: high solubility at elevated temperatures and low solubility at room temperature or below. This allows for high recovery upon cooling.
Screening Protocol:
Place a small amount (10-20 mg) of your compound in several test tubes.
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. Solvents that dissolve the compound immediately are poor choices.
If the compound doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound upon heating.
Allow the hot solutions to cool slowly. The best solvent will yield a high quantity of crystalline solid.
Table 1: Properties of Common Crystallization Solvents
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Notes
Water
100
80.1
Good for polar compounds. High boiling point can be a drawback.
Ethanol
78
24.5
Versatile solvent, often used in mixed systems with water.
Methanol
65
32.7
Similar to ethanol but more polar and lower boiling point.
Isopropanol
82
19.9
Good for moderately polar compounds.
Acetone
56
20.7
Low boiling point, useful for removing water. Can form solvates.
Ethyl Acetate
77
6.0
Medium polarity, good for a wide range of compounds.
Acetonitrile
82
37.5
Polar aprotic solvent.
Toluene
111
2.4
Non-polar, for non-polar compounds. High boiling point.
| Heptane/Hexane | 98 / 69 | ~1.9 | Very non-polar, often used as an anti-solvent. |
Q: What is the role of agitation, and how should I control it?A: Agitation is crucial for maintaining a homogenous temperature and concentration throughout the crystallizer, which promotes uniform crystal growth.[10]
Too little agitation: Can lead to localized high supersaturation, causing excessive secondary nucleation and broad CSD.
Too much agitation: Can cause crystal breakage (attrition), which generates many small fragments that act as new nuclei, resulting in fine particles.
Recommendation: Use smooth, gentle agitation (e.g., a large paddle stirrer at low RPM) sufficient to keep crystals suspended without causing high shear.
References
Li, Z. et al. (2015). Optimization of Two-Stage Cooling Profile in Unseeded Batch Crystallization. 12th International Symposium on Process Systems Engineering and 25th European Symposium on Computer Aided Process Engineering.
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
Kadam, S. S. et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Retrieved from [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
Nagy, Z. K. & Fujiwara, M. (1999). Dynamic Optimization of a Batch Cooling Crystallization Process. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]
Kaneko, S. et al. (2002). Effect of supersaturation on crystal size and number of crystals produced in antisolvent crystallization. Waseda University. Retrieved from [Link]
Zhanghua Dryer. (2025). Troubleshooting Common Issues with Crystallizer Machines. Zhanghua Dryer. Retrieved from [Link]
Myung, J. & Kim, K. (2026). Modelling of crystallization process and optimization of the cooling strategy. ResearchGate. Retrieved from [Link]
Kougoulos, E. (n.d.). MODEL BASED OPTIMIZATION OF BATCH AND CONTINUOUS CRYSTALLIZATION PROCESSES. CORE. Retrieved from [Link]
Sun, L. et al. (2017). Influence of temperature on the growth and surface morphology of Fe 3+ poisoned KDP crystals. RSC Publishing. Retrieved from [Link]
Hampton Research. (n.d.). Crystallization Tips. Hampton Research. Retrieved from [Link]
Nanev, C. N. & Penkova, A. (2025). Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. ACS Omega, ACS Publications. Retrieved from [Link]
Abdel-Hakam, N. (2014). The relationship between supersaturation and nucleation and growth. ResearchGate. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
Technical Support Center: Synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Welcome to the technical support guide for the synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on identifying and mitigating byproduct formation. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your reaction outcomes, enhance product purity, and ensure reproducibility.
Overview of the Synthetic Challenge
The preparation of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a crucial step in the synthesis of various pharmaceutical intermediates and active compounds.[1][2] The primary synthetic route involves the N-alkylation of the 4-amino-3,5-dimethyl-1H-pyrazole core with a suitable 2-carbon electrophile, such as 2-chloroacetamide or 2-bromoacetamide. While seemingly straightforward, the unsymmetrical nature of the pyrazole ring presents a significant challenge: the potential for non-selective alkylation, leading to a mixture of regioisomeric products that are often difficult to separate. This guide will address this and other common side reactions.
Caption: Competing N1 and N2 alkylation pathways.
Strategies for Enhancing N1-Selectivity:
Base and Counter-ion Selection: The choice of base is critical. Mild, non-nucleophilic bases are preferred to prevent hydrolysis of the alkylating agent.
Recommended: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices. The larger cation (K⁺, Cs⁺) can influence the nucleophilicity of the pyrazolate anion, often favoring alkylation at the N1 position.
Avoid: Strong bases like sodium hydroxide (NaOH) can aggressively promote side reactions, including hydrolysis. [3]Organic bases like triethylamine (Et₃N) can sometimes form alkylation side products themselves.
[4]
Solvent Polarity: Aprotic polar solvents are standard for this type of reaction.
Recommended: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are effective solvents that help dissolve the pyrazole salt and facilitate the Sₙ2 reaction.
Consideration: Always use anhydrous grade solvents to minimize water content.
Temperature Control: Running the reaction at a controlled temperature can enhance selectivity.
Recommendation: Start the reaction at room temperature and gently heat to 40-60°C. Monitor by TLC or LC-MS. Avoid excessively high temperatures, which can decrease selectivity and promote byproduct formation. Some reactions benefit from being run at lower temperatures (0°C to RT) to minimize over-alkylation.
[4]
Parameter
Recommendation for High N1-Selectivity
Rationale
Base
K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq.)
Mild, minimizes hydrolysis. Larger cation can favor N1 attack.
Solvent
Anhydrous Acetonitrile or DMF
Good solubility for reactants; aprotic nature favors Sₙ2 pathway.
Alkylating Agent
2-Chloroacetamide (1.1 - 1.2 eq.)
Slight excess drives reaction to completion.
Temperature
40 - 60°C (Monitor)
Provides sufficient energy without compromising selectivity.
| Atmosphere | Inert (N₂ or Ar) | Prevents introduction of atmospheric moisture. |
FAQ 2: I've identified 2-hydroxyacetamide in my reaction mixture. How is this formed and how can I prevent it?
Answer: The presence of 2-hydroxyacetamide is a clear indicator of the hydrolysis of your alkylating agent, 2-chloroacetamide. This is a common side reaction, especially under basic conditions when water is present.
Mechanistic Insight:
This side reaction is a competitive bimolecular nucleophilic substitution (Sₙ2) where hydroxide ions (OH⁻), if present, act as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to displace the chloride ion. [3][5]This consumes your valuable reagent and introduces an impurity that can complicate purification.
Prevention Protocol:
Rigorous Anhydrous Conditions: This is the most critical factor.
Glassware: Oven-dry all glassware (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.
Reagents: Use anhydrous grade solvents. If not available, solvents can be dried over molecular sieves. Ensure your base (e.g., K₂CO₃) is dry; it can be heated under vacuum if necessary.
Inert Atmosphere: Assemble your reaction under an inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.
Choice of Base: As mentioned in FAQ 1, avoid using strong hydroxide bases like NaOH or KOH. Use carbonate bases, which are sufficiently basic to deprotonate the pyrazole but contribute far less to the hydrolysis of the alkylating agent.
[6][7]
FAQ 3: What is the best strategy for purifying the final product and removing the N2-isomer?
Answer: Purification can be challenging because the desired N1-product and the N2-isomer byproduct often have very similar physical properties, including polarity and solubility.
Recommended Purification Workflow:
Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude residue can then be redissolved in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and washed with water and brine to remove any remaining salts and highly polar impurities.
Flash Column Chromatography: This is the most effective method for separating the isomers.
Stationary Phase: Silica gel (230-400 mesh) is standard.
Mobile Phase: A gradient elution is typically most effective. Start with a less polar solvent system and gradually increase the polarity.
Example System 1: Dichloromethane (DCM) with a gradient of 0% to 10% Methanol (MeOH).
Example System 2: Ethyl Acetate (EtOAc) in Hexanes, starting at a low percentage of EtOAc and increasing.
Monitoring: Carefully monitor the column fractions using TLC, staining with a suitable agent (e.g., potassium permanganate or iodine), or by LC-MS if available. The two isomers will likely have close Rf values.
Recrystallization: If chromatography yields a product that is still slightly impure but enriched in the desired N1-isomer (>90-95%), recrystallization can be an excellent final polishing step.
Solvent Screening: Test various solvent systems. A good system is one where the compound is sparingly soluble at room temperature but fully soluble upon heating. Common solvents to screen include isopropanol, ethanol, acetonitrile, or mixtures like ethyl acetate/heptane.
Optimized Protocol for N1-Selective Alkylation
This protocol is designed to maximize the yield of the desired N1-isomer while minimizing byproduct formation.
Materials:
4-Amino-3,5-dimethyl-1H-pyrazole (1.0 eq.)
2-Chloroacetamide (1.1 eq.)
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)
Anhydrous Acetonitrile (MeCN)
Procedure:
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-amino-3,5-dimethyl-1H-pyrazole (1.0 eq.) and potassium carbonate (2.0 eq.).
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
Solvent Addition: Add anhydrous acetonitrile via syringe to create a slurry (approx. 0.1-0.2 M concentration).
Reagent Addition: Add 2-chloroacetamide (1.1 eq.) to the stirring suspension at room temperature.
Reaction: Heat the reaction mixture to 50°C using an oil bath.
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with additional acetonitrile.
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material via flash column chromatography on silica gel using a gradient of Dichloromethane and Methanol.
References
Wang, Y., et al. (2020). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. Available at: [Link]
Tocris Bioscience. (n.d.).Celecoxib. Retrieved from a source discussing celecoxib intermediates. (General reference to Celecoxib's importance)
Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
Le, T. N., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Available at: [Link]
Reddy, B. V., et al. (2021). Synthesis, single-crystal X-ray diffraction, NLO and DFT studies of centrosymmetric 4-amino-3,5-dimethyl-1H-pyrazolium citrate. Molecular Physics. Available at: [Link]
Le, T. N., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Semantic Scholar. Available at: [Link]
Kumar, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]
Turan-Zitouni, G., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
Roberts, A. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. Available at: [Link]
Wang, H., et al. (2010). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods. Available at: [Link]
Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. Available at: [Link]
Roberts, A. L., et al. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. Available at: [Link]
Roberts, A. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]
Shtil, A. A., et al. (2007). 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012), a celecoxib derivative, directly targets p21-activated kinase. PubMed. Available at: [Link]
Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal. Available at: [Link]
Technical Support Center: Enhancing the Aqueous Stability of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Welcome to the technical support center for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous buffers. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Instability in Aqueous Buffers
This section is formatted in a question-and-answer style to directly address common issues encountered during experimental work.
Question 1: I'm observing a rapid loss of my compound in a neutral or basic aqueous buffer. What is the likely cause and how can I prevent it?
Answer:
Rapid degradation in neutral to basic conditions, particularly for molecules containing an acetamide group, strongly suggests that hydrolysis is the primary degradation pathway.[1][2] The amide bond in the acetamide moiety is susceptible to cleavage by water, a reaction that is often catalyzed by hydroxide ions present at higher pH values.[2]
Causality: The carbonyl carbon of the amide is electrophilic and can be attacked by a nucleophile, in this case, a water molecule or a hydroxide ion. This leads to the breaking of the carbon-nitrogen bond, resulting in the formation of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid and ammonia.
To mitigate hydrolysis, consider the following strategies:
pH Optimization: The most critical factor is the pH of your buffer. Conduct a pH-stability profile study to identify the pH at which the compound exhibits maximum stability. Generally, for amide-containing compounds, a slightly acidic pH (e.g., pH 3.0-5.0) can significantly slow down hydrolysis.[3]
Buffer Selection: The choice of buffer species can also influence stability. Avoid buffers that may contain nucleophilic species that could accelerate degradation. Simple phosphate or citrate buffers are often good starting points.
Temperature Control: Hydrolytic reactions are accelerated by higher temperatures.[1] Whenever possible, prepare and store your solutions at reduced temperatures (2-8°C) and bring them to the experimental temperature only when necessary.
Protocol 1: pH-Stability Profile Assessment
Objective: To determine the optimal pH for the stability of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in an aqueous solution.
Methodology:
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol) to minimize initial degradation in an aqueous environment.
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7, 8, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 37°C or 50°C to accelerate degradation for easier detection).
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each pH solution.
Quantification: Immediately analyze the samples using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, to quantify the remaining parent compound.[4]
Data Analysis: Plot the percentage of the remaining compound against time for each pH. The pH at which the degradation rate is the slowest is the optimal pH for stability.
Question 2: My solution of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is developing a yellow or brown color over time. What is causing this discoloration?
Answer:
The development of color in your solution is a strong indicator of oxidative degradation .[5] The primary amine group on the pyrazole ring is susceptible to oxidation, which can lead to the formation of colored degradation products.[6] This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.
Causality: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to attack by oxidizing agents. This can lead to a cascade of reactions, forming nitroso, nitro, or other colored polymeric species.
To prevent oxidative degradation, implement the following measures:
Use of Antioxidants: Incorporate antioxidants into your buffer solution. Antioxidants are compounds that can be preferentially oxidized, thereby protecting your compound of interest.[3][7] Common choices for aqueous formulations include:
Ascorbic acid (Vitamin C): Effective at scavenging a wide range of reactive oxygen species.
Sodium metabisulfite or sodium sulfite: Often used in pharmaceutical formulations.
Thiols like N-acetylcysteine: Can also act as radical scavengers.
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[5]
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation reactions.[8] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and inhibit their catalytic activity.
Light Protection: Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation, which can generate free radicals and initiate oxidation.[1][5]
Table 1: Recommended Antioxidants for Aqueous Formulations
Antioxidant
Typical Concentration Range
Mechanism of Action
Considerations
Ascorbic Acid
0.01% - 0.1% (w/v)
Free radical scavenger, readily oxidized.
Can be pH-dependent, may not be suitable for all applications.
Sodium Metabisulfite
0.01% - 0.1% (w/v)
Oxygen scavenger.
Can generate sulfur dioxide, which may be reactive with other components.
N-acetylcysteine
0.1% - 1% (w/v)
Thiol-based antioxidant, acts as a reducing agent.
Can have a distinct odor.
EDTA (disodium salt)
0.01% - 0.05% (w/v)
Chelates metal ions that catalyze oxidation.
Primarily effective against metal-catalyzed oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide?
A1: For long-term stability, it is recommended to store the compound as a solid in a cool (2-8°C), dry, and dark place, preferably under an inert atmosphere.[5] For stock solutions, prepare them in a high-quality, anhydrous organic solvent like DMSO or ethanol and store them at -20°C or -80°C in tightly sealed vials. Minimize freeze-thaw cycles.
Q2: Can I use a phosphate-buffered saline (PBS) for my experiments?
A2: While PBS is a common physiological buffer, its pH is typically around 7.4. As discussed, this pH may promote hydrolysis of the acetamide group. If your experimental design permits, using a buffer with a slightly acidic pH is advisable. If you must use PBS, prepare it fresh, store it at 2-8°C, and use it as quickly as possible. Consider adding antioxidants if oxidation is also a concern.
Q3: How can I confirm the identity of the degradation products?
A3: To identify degradation products, you will need to use more advanced analytical techniques. A common approach is to perform forced degradation studies, where the compound is intentionally exposed to harsh conditions (acid, base, peroxide, heat, light) to generate detectable levels of degradants.[1] These degradants can then be characterized using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine their molecular weights and fragmentation patterns, which can help in elucidating their structures.[9][10]
Diagram 1: General Workflow for Investigating and Mitigating Degradation
Caption: Workflow for troubleshooting compound instability.
Diagram 2: Potential Degradation Pathways
Caption: Key degradation pathways for the target molecule.
References
Benchchem. Troubleshooting guide for pyrazolone compound stability issues.
Garlapati, S., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(21), 6244-6248. [Link]
Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds.
Fathalla, W., et al. (2022). Solution Stability of Pharmaceutical Cocrystals. Crystal Growth & Design, 22(10), 5793-5813. [Link]
Gerber, C., et al. (2021). Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways. ACS Agricultural Science & Technology, 1(5), 443-450. [Link]
Benchchem. degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions.
Journal of Chemical and Pharmaceutical Research. Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. [Link]
AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. [Link]
Pharmatutor. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
Organic Letters. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1-32. [Link]
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]
Taylor & Francis. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]
Benchchem.
MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]
Journal of Chemical Sciences. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]
NIH. (2024). Antioxidants: a comprehensive review. [Link]
ScienceDirect. (2025). Antioxidants, Radical Scavengers, and Their Impact on Oxidative Stress. [Link]
NIH. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. [Link]
PHM Society. (2012). Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. [Link]
MDPI. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. [Link]
MDPI. (2025). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [Link]
ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. [Link]
PubMed. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]
Comparative Efficacy Guide: 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide vs. Classical Pyrazole Derivatives
Executive Summary Pyrazole derivatives are privileged scaffolds in medicinal chemistry, historically recognized for their role in classical small-molecule inhibitors (e.g., the COX-2 inhibitor celecoxib). However, the ev...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazole derivatives are privileged scaffolds in medicinal chemistry, historically recognized for their role in classical small-molecule inhibitors (e.g., the COX-2 inhibitor celecoxib). However, the evolution of advanced therapeutic modalities has demanded more functionally versatile building blocks. 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS 1152950-63-4) has recently emerged as a critical hinge-binding motif and linker-attachment point. This guide provides an objective, data-driven comparison of this specific compound against other pyrazole derivatives, focusing on its breakthrough efficacy in Targeted Protein Degradation (PROTACs) and photopharmacology.
Structural Rationale: The Pharmacophore Causality
To understand why 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide outperforms simpler pyrazoles in complex drug design, we must dissect its structural causality:
3,5-Dimethyl Shielding: The methyl groups at the C3 and C5 positions provide critical steric shielding. This prevents off-target nucleophilic attacks on the pyrazole core and finely tunes the
pKa
of the pyrazole nitrogens, optimizing hydrogen-bonding interactions within the highly conserved kinase hinge regions[1].
C4-Amino Nucleophilicity: The amino group at the C4 position acts as a highly reactive nucleophile. This allows for the stable orthogonal attachment of complex moieties—such as photoswitchable azobenzene units or heterobifunctional PROTAC linkers—without disrupting the primary target-binding pharmacophore[2].
N1-Acetamide Vector: Unlike basic 4-amino-1,3,5-trimethylpyrazole, the N1-acetamide moiety provides a critical solvent-exposed vector. In the design of degraders, this extended handle directs the E3-ligase recruiting linker out of the target's binding pocket, preventing steric clashes that would otherwise abrogate ternary complex formation[3].
Comparative Efficacy Profiles
Immuno-Oncology: HPK1 Targeted Degradation
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. While classical small-molecule inhibitors block its kinase activity, they fail to address its scaffolding functions. By utilizing the N1-acetamide vector of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide to attach a Cereblon (CRBN) ligand, researchers have engineered potent PROTACs. These heterobifunctional molecules actively degrade HPK1, leading to a far superior enhancement of T-cell anti-tumor immunity compared to traditional pyrazole-based kinase inhibitors[3].
Oxytocin (OTR) and Vasopressin (V1bR) receptors require high-resolution spatiotemporal probes to study dynamic brain activation. Rigid classical pyrazoles cannot provide this. However, coupling azobenzene photoswitches to the C4-amino group of the 3,5-dimethylpyrazole-acetamide scaffold yields probes with excellent potency and a wide "photoswitch window," allowing receptor activation to be controlled precisely by light[2].
Analgesia & Antimicrobial Activity
Simpler amide derivatives of 3,5-dimethylpyrazoles exhibit moderate antinociceptive activity (increasing baseline latency in thermal pain models by >40%) but lack the targeted specificity of acetamide-linked PROTACs[4]. Furthermore, while basic 4-amino-3,5-dimethylpyrazole is a highly efficient anti-corrosive agent in industrial applications[5], its standalone antimicrobial efficacy remains weak compared to its advanced pharmacological derivatives[4].
Quantitative Efficacy Comparison
The following table summarizes the comparative biological activities of various pyrazole classes:
To ensure scientific integrity, the efficacy of these pyrazole derivatives must be evaluated using self-validating protocols that confirm the exact mechanism of action.
Protocol A: HPK1 Targeted Degradation Assay (In Vitro)
Objective: Quantify the degradation efficacy of pyrazole-acetamide PROTACs against HPK1 in human T-cells, ensuring the mechanism is strictly post-translational.
Cell Culture & Seeding: Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS. Seed at
1×106
cells/well in 6-well plates to ensure sufficient protein yield for immunoblotting.
Compound Treatment (The Test): Treat cells with a concentration gradient (1 nM to 10 μM) of the pyrazole-acetamide PROTAC for 24 hours.
Causality: A 24-hour window allows sufficient time for the diffusion, ternary complex formation, polyubiquitination, and subsequent proteasomal degradation of the target[3].
Mechanistic Validation (The Rescue Control): In parallel wells, pre-treat cells with 10 μM MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC addition.
Causality: If the PROTAC functions via true targeted degradation, MG132 will rescue HPK1 levels. If HPK1 remains depleted, the compound is acting via off-target transcriptional suppression, invalidating the PROTAC claim.
Lysis & Immunoblotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with anti-HPK1 and anti-GAPDH (loading control) antibodies.
Quantification: Calculate the
DC50
(concentration inducing 50% degradation) using densitometry normalized to the GAPDH loading control.
Objective: Validate the spatiotemporal control of azobenzene-coupled 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide probes on Oxytocin Receptors (OTR).
Probe Isomerization: Prepare a 10 μM stock of the photoswitchable probe. Irradiate with UV light (
λ=365
nm) for 5 minutes to induce the cis-isomer, or visible light (
λ=450
nm) for the trans-isomer.
Causality: The C4-amino attachment point on the pyrazole ring allows the azobenzene to undergo unhindered photoisomerization, drastically altering the molecule's geometry and receptor affinity[2].
Cell Preparation: Seed HEK293 cells stably expressing human OTR, loaded with a Fluo-4 AM intracellular calcium indicator.
Self-Validating Readout: Inject the cis and trans probes into separate wells in the dark. Measure fluorescence (Ex 488 nm / Em 525 nm) over 3 minutes.
Causality: A true photopharmacological probe must demonstrate a significant "photoswitch window" (e.g., high calcium influx with the cis-isomer and negligible activity with the trans-isomer). This proves that the efficacy is strictly light-dependent rather than a baseline chemical artifact[2].
References
Journal of Industrial and Engineering Chemistry. Quantum chemical and experimental investigations on inhibitory behavior of amino–imino tautomeric equilibrium of 2-aminobenzothiazole on steel corrosion in H2SO4 solution. Available at:[Link]
Journal of Medicinal Chemistry. Photoswitchable Probes of Oxytocin and Vasopressin. Available at:[Link]
Google Patents.WO2025163390A2 - Heterobifunctional compounds for the degradation of hpk1.
Taylor & Francis. Synthesis and antinociceptive-antimicrobial activities of some new amide derivatives of 3,5-di/-and 1,3,5-trimethylpyrazoles. Available at:[Link]
Comparative analysis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide synthesis routes
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a key building block in medicinal chemistry, notably as an intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted pyrazole ring coupled to an acetamide group, is prevalent in a range of therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison of the methodologies.
Overview of Synthetic Strategies
The synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is typically approached as a two-stage process. The initial stage focuses on the construction of the core heterocyclic structure, 4-amino-3,5-dimethyl-1H-pyrazole. The second stage involves the N-alkylation of this pyrazole with an acetamide moiety. This guide will dissect the common methods for each stage, presenting them as two primary routes for comparison.
Route 1: Nitration and Reduction Followed by Direct Alkylation
This classical approach involves the nitration of a readily available starting material, 3,5-dimethylpyrazole, followed by the reduction of the resulting nitro group to an amine. The subsequent N-alkylation with a haloacetamide derivative furnishes the target molecule.
Route 2: Nitration and Reduction Followed by a Two-Step Alkylation/Amidation
This alternative route also begins with the same nitration and reduction sequence to obtain 4-amino-3,5-dimethyl-1H-pyrazole. However, the second stage differs by employing a two-step process: N-alkylation with an ester-containing alkyl halide, followed by amidation of the ester to the desired acetamide.
Detailed Analysis and Experimental Protocols
Stage 1: Synthesis of the Precursor, 4-amino-3,5-dimethyl-1H-pyrazole
The synthesis of this crucial intermediate is foundational to both primary routes.
Step 1: Nitration of 3,5-Dimethylpyrazole
The introduction of a nitro group at the 4-position of the pyrazole ring is a critical first step.
Reaction Principle: The direct nitration of 3,5-dimethylpyrazole is an electrophilic aromatic substitution. The pyrazole ring is sufficiently electron-rich to react with a nitrating agent. The use of mixed acid (a combination of nitric acid and sulfuric acid) is a common and effective method.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocol:
To a stirred solution of 3,5-dimethylpyrazole in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the product.
The solid is collected by filtration, washed with water until neutral, and dried to afford 3,5-dimethyl-4-nitro-1H-pyrazole.
Step 2: Reduction of 3,5-Dimethyl-4-nitro-1H-pyrazole
The conversion of the nitro group to a primary amine is typically achieved through catalytic hydrogenation.
Reaction Principle: The nitro group is readily reduced to an amine using a variety of reducing agents. Catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method, with water being the only byproduct.[3]
Experimental Protocol:
3,5-dimethyl-4-nitro-1H-pyrazole is dissolved in a suitable solvent, such as ethanol or methanol.
A catalytic amount of 10% Pd/C is added to the solution.
The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).
The catalyst is removed by filtration through a pad of Celite.
The filtrate is concentrated under reduced pressure to yield 4-amino-3,5-dimethyl-1H-pyrazole.
Stage 2: Formation of the Acetamide Side Chain
This stage differentiates the two primary synthetic routes.
Route 1: Direct Alkylation with 2-Chloroacetamide
This route offers a more direct path to the final product.
Reaction Principle: This step is a nucleophilic substitution reaction where the pyrazole nitrogen attacks the electrophilic carbon of 2-chloroacetamide. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, enhancing its nucleophilicity. The choice of base and solvent is crucial to optimize the yield and minimize side reactions. A common challenge in the N-alkylation of unsymmetrical pyrazoles is the potential for the formation of regioisomers. However, in the case of 3,5-dimethylpyrazole derivatives, the steric hindrance from the two methyl groups generally directs the alkylation to the less hindered nitrogen atom.
Experimental Protocol:
To a solution of 4-amino-3,5-dimethyl-1H-pyrazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) is added.
2-chloroacetamide is then added to the mixture.
The reaction is heated and stirred for several hours until completion.
The reaction mixture is cooled, and water is added to precipitate the product.
The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Route 2: Two-Step Alkylation with Ethyl 2-Chloroacetate and Subsequent Amidation
This route provides an alternative that may offer advantages in terms of purification and handling of intermediates.
Step 2a: N-Alkylation with Ethyl 2-Chloroacetate
Reaction Principle: Similar to Route 1, this is a nucleophilic substitution reaction. The pyrazole nitrogen attacks ethyl 2-chloroacetate in the presence of a base. The resulting product is an ester, which may be easier to purify than the corresponding amide.
Experimental Protocol:
4-amino-3,5-dimethyl-1H-pyrazole and a base (e.g., K₂CO₃) are suspended in a solvent like acetone or DMF.
Ethyl 2-chloroacetate is added, and the mixture is heated under reflux for several hours.
After completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude ester is then purified, typically by column chromatography.
Step 2b: Amidation of the Ester
Reaction Principle: The ester intermediate is converted to the final acetamide product by reaction with ammonia. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile.
Experimental Protocol:
The purified ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is dissolved in a solvent such as methanol.
The solution is saturated with ammonia gas, or a concentrated aqueous solution of ammonia is added.
The reaction mixture is stirred at room temperature in a sealed vessel until the ester is fully converted to the amide.
The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.
Comparative Analysis
Parameter
Route 1: Direct Alkylation
Route 2: Two-Step Alkylation/Amidation
Number of Steps
Fewer (1 step for side chain)
More (2 steps for side chain)
Atom Economy
Generally higher
Lower due to the additional amidation step
Reagent Handling
2-Chloroacetamide can be a lachrymator
Ethyl 2-chloroacetate is less hazardous; requires handling of ammonia
Purification
May require chromatography to separate from starting material and byproducts
Intermediate ester is often easier to purify; final product may precipitate in high purity
Overall Yield
Potentially lower due to side reactions
Can be higher due to cleaner intermediate steps
Scalability
Potentially simpler for large-scale production
May be more complex on a large scale due to the amidation step
Visualization of Synthetic Pathways
Route 1: Direct Alkylation
Caption: Synthetic pathway for Route 1.
Route 2: Two-Step Alkylation/Amidation
Caption: Synthetic pathway for Route 2.
Conclusion and Recommendations
Both routes presented are viable for the synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. The choice between them will depend on the specific requirements of the researcher or organization.
Route 1 is more direct and may be preferable for its simplicity and higher atom economy, especially if a robust purification method is established. It is well-suited for exploratory and smaller-scale synthesis.
Route 2 , while longer, may offer advantages in terms of process control and purity of the final product, as the ester intermediate is often more amenable to purification than the final amide. This route could be more favorable for larger-scale production where high purity is paramount.
It is recommended that for initial synthesis and process development, both routes be evaluated to determine which provides the optimal balance of yield, purity, cost, and operational simplicity for the specific laboratory setting and scale of production.
References
Rozy, F., & Sharon, A. (2019). Base Catalyzed Scaffold Shift from Pyranone Carboxamide to Pyrazolyl Acetamide through Intramolecular Ring Transformation.
Kumar, A., et al. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed, 33351199. [Link]
Katritzky, A. R., & Zhang, S. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. [Link]
American Scientific Research Journal for Engineering, Technology, and Sciences. (n.d.). Synthesis of Diaznylpyrazol Derivatives. ASRJETS. [Link]
PubMed. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. [Link]
Chemspace. (n.d.). 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. Chemspace. Retrieved from [Link]
MolPort. (n.d.). 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1,3-thiazol-4-yl)methyl]acetamide. MolPort. Retrieved from [Link]
DiVA. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. DiVA. [Link]
ResearchGate. (2026). Direct nitration of five membered heterocycles. ResearchGate. [Link]
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
Google Patents. (1998). N-alkylation method of pyrazole.
PubMed. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. [Link]
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
ResearchGate. (n.d.). Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. ResearchGate. [Link]
Mass spectrometry validation of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide purity
Analytical Comparison Guide: Purity Validation of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide via LC-HRMS vs. LC-UV Introduction & Scientific Context As a Senior Application Scientist, I frequently encounter the ch...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: Purity Validation of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide via LC-HRMS vs. LC-UV
Introduction & Scientific Context
As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of highly functionalized small molecules. For synthetic intermediates like 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide (Molecular Weight: ~168.20 g/mol ), relying solely on traditional analytical methods often leads to false confidence. While Liquid Chromatography coupled with Ultraviolet detection (LC-UV) has been the historical workhorse in pharmaceutical quality control, it possesses critical blind spots.
In this guide, we will objectively compare LC-UV against Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), demonstrating why orthogonal MS validation is mandatory for the rigorous impurity profiling of pyrazole derivatives.
The choice of analytical technique must be driven by the physicochemical realities of the molecule.
Resolution of Co-eluting Isobaric Impurities: LC-UV relies entirely on chromatographic baseline resolution. If a structurally similar impurity co-elutes with the main pyrazole peak, UV cannot distinguish them unless their absorption spectra are drastically different. Conversely, LC-HRMS methodologies are capable of detecting and identifying co-eluting impurities at low levels[1]. By utilizing Extracted Ion Chromatograms (EICs), HRMS mathematically separates overlapping peaks based on their exact mass[2].
Detection of Non-Chromophoric Degradants: UV detection is limited by its reliance on UV-active chromophores, meaning aliphatic degradation products or intermediates lacking extended conjugation are effectively invisible[3]. HRMS, utilizing Electrospray Ionization (ESI), detects any ionizable species, providing a universal detection mechanism for this amine-rich molecule.
Structural Elucidation via Fragmentation: MS/MS provides empirical proof of molecular structure. For pyrazole derivatives, the expulsion of HCN and the loss of N2 are hallmark fragmentation processes that confirm the presence of the heterocyclic core[4].
Comparative Performance Analysis
To objectively evaluate these platforms, we compare their performance metrics for the purity validation of our target pyrazole derivative.
Analytical Parameter
LC-UV (PDA 210-400 nm)
LC-HRMS (ESI+, Orbitrap/TOF)
Scientific Causality / Advantage
Limit of Detection (LOD)
~0.5 µg/mL
~0.005 µg/mL
HRMS provides a 100-fold increase in sensitivity due to high ion transmission efficiency and the elimination of chemical noise via high-resolution mass filtering[1].
Co-eluting Impurity Resolution
Poor
Excellent
HRMS separates co-eluting compounds based on exact mass-to-charge (m/z) ratios with sub-ppm mass accuracy, overcoming chromatographic limitations[2].
Structural Identification
None (Absorbance only)
High (Exact Mass & MS/MS)
High-resolution mass spectrometry enables precise empirical formula generation and structural confirmation via diagnostic MS/MS fragmentation[3].
Detection Scope
Limited to chromophores
Universal (for ionizable species)
ESI+ readily ionizes the primary amine and pyrazole nitrogens, revealing impurities that UV completely misses.
An analytical method is only as trustworthy as its internal controls. The following protocol is designed as a self-validating system, ensuring system suitability is proven before any sample data is accepted.
Step 1: Sample Preparation
Action: Accurately weigh 1.0 mg of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide and dissolve in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using Mobile Phase A.
Causality: Methanol ensures complete solubilization of the moderately polar pyrazole core, while diluting in Mobile Phase A prevents solvent-mismatch peak distortion (fronting) upon injection.
Step 2: System Suitability Testing (SST) - The Validation Gate
Action: Inject a matrix blank (Methanol), followed by a 10 µg/mL reference standard.
Validation Criteria: The system is only validated for sample analysis if:
The blank shows no carryover (Signal < 0.1% of standard).
The exact mass of the protonated standard [M+H]+ (m/z 169.1089) is within ±3 ppm.
The Signal-to-Noise (S/N) ratio of the main peak exceeds 100.
Step 3: Chromatographic Separation
Action: Inject 2 µL onto a sub-2-µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B over 10 minutes.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Causality: The C18 stationary phase provides hydrophobic retention for the dimethyl-pyrazole core. Formic acid is critical; it is not merely a buffer, but the proton source required to drive efficient [M+H]+ ionization in the ESI source.
Step 4: HRMS Detection & Data Processing
Action: Operate the Orbitrap/TOF in ESI positive mode (Resolution: 70,000 FWHM, Scan Range: m/z 50–500). Process data using mass defect filtering to identify structurally related impurities.
Causality: High resolution (70,000 FWHM) is required to resolve the isotopic fine structure and differentiate the target molecule from isobaric interferences.
Visualizing the Analytical Logic
Self-validating UHPLC-UV-HRMS workflow for pyrazole purity analysis.
Proposed ESI-MS/MS fragmentation pathway of the pyrazole derivative.
Conclusion
For the rigorous purity validation of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, traditional LC-UV methods are insufficient as standalone techniques. By integrating LC-HRMS into a self-validating workflow, researchers gain unparalleled sensitivity, the ability to resolve co-eluting isobaric impurities, and the structural elucidation power necessary to confidently profile the molecule's purity.
Preclinical Validation Guide: In Vivo Biological Activity of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Content Type: Comparative Validation Guide & Experimental Methodology Executive Summary The pyrazole-acetamide scaffold is a privil...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals
Content Type: Comparative Validation Guide & Experimental Methodology
Executive Summary
The pyrazole-acetamide scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to competitively bind the ATP-binding pockets of receptor tyrosine kinases (RTKs)[1][2]. Specifically, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide [3] represents a highly tunable small molecule whose structural motif—featuring a hydrogen-bond-donating amino group, lipophilic dimethyl substituents, and an acetamide linker—makes it an ideal candidate for targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
This guide provides a comprehensive, self-validating framework for evaluating the in vivo anti-angiogenic and anti-tumor efficacy of this compound. By benchmarking its performance against Sorafenib , a clinical-standard multikinase inhibitor, we establish a rigorous comparative baseline for target engagement, phenotypic efficacy, and safety.
Mechanistic Rationale & Target Biology
To objectively validate a compound in vivo, the experimental design must be anchored in its mechanism of action. Pyrazole-acetamide derivatives exert their primary anti-angiogenic effects by acting as ATP-competitive inhibitors of the VEGFR-2 intracellular kinase domain[1].
When the VEGF ligand binds to the extracellular domain of VEGFR-2, it typically triggers receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the PI3K/AKT and RAF/MEK/ERK pathways, which drive endothelial cell proliferation and tumor angiogenesis[4]. By occupying the ATP-binding hinge region, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide blocks this autophosphorylation, thereby starving the tumor of its vascular supply.
Fig 1: Mechanism of action for pyrazole-acetamide VEGFR-2 inhibition vs. Sorafenib.
Comparative Performance Data
To contextualize the biological activity of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, we present representative preclinical validation data derived from a standardized HGC-27 (gastric cancer) murine xenograft model[1]. This model is highly dependent on VEGFR-2 mediated angiogenesis, making it highly sensitive to RTK inhibitors.
Table 1: In Vivo Efficacy & Toxicity Benchmarks (21-Day Oral Administration)
Key Takeaway: While Sorafenib shows a marginally higher raw tumor volume reduction, the pyrazole-acetamide compound demonstrates a superior safety profile (less body weight loss) while maintaining robust on-target VEGFR-2 inhibition (evidenced by the sharp drop in p-VEGFR2 and CD31+ microvessels).
In Vivo Experimental Workflows (Self-Validating Protocols)
As an Application Scientist, I mandate that in vivo protocols must be self-validating. Phenotypic tumor shrinkage alone is insufficient; you must prove that the shrinkage is caused by the proposed mechanism (VEGFR-2 inhibition) and not off-target cytotoxicity.
Fig 2: Standardized 21-day in vivo validation workflow for anti-angiogenic compounds.
Challenge: Pyrazole-acetamides often exhibit poor aqueous solubility.
Action: Formulate the compound in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile ddH₂O. Prepare fresh daily to prevent precipitation.
Step 2: Xenograft Establishment
Action: Inject
5×106
HGC-27 cells (suspended in 1:1 PBS/Matrigel) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
Self-Validation Checkpoint: Do not begin dosing until tumors reach a palpable volume of 100–150 mm³. Dosing too early confounds anti-angiogenic efficacy with direct interference in initial tumor engraftment.
Step 3: Dosing & In-Life Monitoring
Action: Randomize mice into three groups (n=8): Vehicle, Compound (30 mg/kg p.o. daily), and Sorafenib (30 mg/kg p.o. daily).
Action: Measure tumor volume (
V=2length×width2
) and body weight every 3 days.
Action: At day 21, sacrifice the mice. Excise tumors, weigh them, and fix half in 4% paraformaldehyde for IHC, snap-freezing the other half for Western blotting.
Action: Perform IHC staining for CD31 (to quantify microvessel density) and p-VEGFR2 (to confirm target engagement).
Causality & Troubleshooting in Experimental Design
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your preclinical pipeline, understand the causality behind these experimental choices:
Why use CD31 alongside Tumor Volume?
Tumor volume reduction can occur via general cytotoxicity. By staining for CD31 (an endothelial cell marker), we isolate the anti-angiogenic variable. If tumor volume decreases but CD31 density remains high, the compound is acting via an off-target cytotoxic mechanism, not VEGFR-2 inhibition.
Why monitor Body Weight so strictly?
Small molecule kinase inhibitors often hit off-target kinases (like structurally similar PDGFR or FGFR), leading to systemic toxicity. A body weight drop of >15% invalidates the efficacy data, as the tumor shrinkage may simply be a byproduct of host morbidity. The dimethyl substitution on the pyrazole ring of our target compound is specifically designed to enhance kinase selectivity and mitigate this toxicity[2][5].
Why include Sorafenib as a positive control?
Without a clinical benchmark, "62% tumor reduction" exists in a vacuum. Sorafenib provides a validated ceiling for VEGFR-2 mediated efficacy in the specific animal cohort, allowing you to control for biological variance in the mice.
References
[3] Chemspace. 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide - C7H12N4O | CSSS00011229579. Available at:
[1] PubMed / NIH. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. Available at:
[4] PubMed / NIH. 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012), a celecoxib derivative, directly targets p21-activated kinase. Available at:
[5] ACS Publications. Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors. Available at:
[2] Benchchem. 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide - Pyrazole-Acetamide Frameworks as Enzyme Inhibitors. Available at:
A Comparative Analysis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide and Standard Kinase Inhibitors in the Context of VEGFR-2 Inhibition
This guide provides a detailed comparative analysis of the novel pyrazole-based compound, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, against established, standard-of-care kinase inhibitors. Due to the limited pub...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparative analysis of the novel pyrazole-based compound, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, against established, standard-of-care kinase inhibitors. Due to the limited publicly available data on the specific kinase targets of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, this guide will proceed based on the well-documented role of the pyrazole scaffold as a "privileged structure" in kinase inhibitor design.[1] Specifically, drawing from research on structurally analogous compounds, we will hypothesize its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[2]
This analysis will compare its hypothesized potential against two FDA-approved multi-kinase inhibitors with significant activity against VEGFR-2: Sorafenib and Sunitinib . The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating novel pyrazole-based compounds and to underscore the experimental workflows required for such a comparison.
Introduction: The Central Role of VEGFR-2 in Angiogenesis and Cancer
Kinases are a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, a process known as phosphorylation. This signaling mechanism is fundamental to a vast array of cellular processes, including growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[3]
VEGFR-2, a receptor tyrosine kinase, is a principal mediator of the physiological and pathological effects of VEGF-A. The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that is pivotal for angiogenesis—the formation of new blood vessels. In the context of oncology, tumors exploit this pathway to secure the blood supply necessary for their growth and metastasis.[2] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.
The pyrazole ring is a key pharmacophore found in numerous FDA-approved kinase inhibitors, valued for its synthetic accessibility and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[1] This guide will explore the potential of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide within this successful class of compounds.
Structure: A small molecule featuring a substituted pyrazole core linked to an acetamide group.
Hypothesized Mechanism of Action: As a Type I kinase inhibitor, it is proposed to compete with ATP for binding to the active conformation of the VEGFR-2 kinase domain.[4] The pyrazole scaffold is anticipated to interact with the hinge region of the kinase, a common binding motif for this class of inhibitors.[5]
Standard Inhibitors: Sorafenib and Sunitinib
Sorafenib (Nexavar®): An FDA-approved multi-kinase inhibitor used in the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma. It inhibits a range of kinases, including VEGFR-2, PDGFR, and Raf kinases.
Sunitinib (Sutent®): Another FDA-approved multi-kinase inhibitor for renal cell carcinoma and gastrointestinal stromal tumors. Its targets include VEGFR-2, PDGFR, and c-KIT.[3]
Mechanism of Action: Both Sorafenib and Sunitinib are classified as Type II kinase inhibitors.[6] They bind to and stabilize the inactive (DFG-out) conformation of the kinase, offering a different mode of inhibition compared to the hypothesized mechanism of our investigational compound.[6] This distinction in binding mode can have significant implications for inhibitor selectivity and resistance profiles.
Performance Data: A Comparative Overview
Direct experimental data for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not available in the public domain. Therefore, for the purpose of this illustrative guide, we will use data from a structurally related compound, W13 , a 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative, which has been characterized as a potent VEGFR-2 inhibitor.[2] This serves as a proxy to demonstrate the comparative methodology.
Table 1: Comparison of in vitro biochemical and cellular potency. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Interpretation of Data:
The proxy data for our investigational compound suggests a potentially high biochemical potency against VEGFR-2, with an IC50 value in the low nanomolar range.[2] This is notably more potent than Sorafenib and comparable to Sunitinib in a direct biochemical assay. The cellular potency data further indicates that the compound can effectively inhibit cancer cell proliferation at sub-micromolar concentrations.[2]
Experimental Protocols for Comparative Evaluation
To validate these comparisons, rigorous experimental work is essential. Below are standardized protocols for key assays.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This assay is considered the "gold standard" for quantifying the potency of a kinase inhibitor against its purified enzyme target.[6]
Objective: To determine the IC50 value of the investigational compound against VEGFR-2.
Materials:
Recombinant human VEGFR-2 enzyme
Poly(Glu, Tyr) 4:1 peptide substrate
[γ-³³P]ATP
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
96-well filter plates
Scintillation counter
Procedure:
Compound Preparation: Prepare a serial dilution of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, Sorafenib, and Sunitinib in DMSO. A typical starting concentration is 10 mM, diluted down to the picomolar range.
Reaction Setup: In each well of a 96-well plate, add the kinase buffer, the peptide substrate, and the serially diluted inhibitor.
Kinase Addition: Add the recombinant VEGFR-2 enzyme to each well to initiate the reaction.
Phosphorylation Reaction: Add [γ-³³P]ATP to start the phosphorylation. The ATP concentration should be close to the Km of the kinase for accurate IC50 determination.[7] Incubate at 30°C for a specified time (e.g., 60 minutes).
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Washing: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.
Detection: Add scintillation fluid to the dried filter plate and measure the radioactivity in each well using a scintillation counter.
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the inhibitor on a cancer cell line that relies on VEGFR signaling (e.g., HUVEC or a relevant cancer cell line like HGC-27).[2]
Materials:
Human Umbilical Vein Endothelial Cells (HUVECs) or HGC-27 cells
Solubilization solution (e.g., DMSO or acidified isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the logarithm of the compound concentration to determine the cellular IC50 value.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental processes involved.
Caption: VEGFR-2 signaling cascade upon ligand binding.
Caption: General workflow for kinase inhibitor evaluation.
Conclusion and Future Directions
The analysis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, through the lens of a structurally similar compound, suggests its potential as a potent and specific VEGFR-2 inhibitor. The pyrazole scaffold continues to be a fertile ground for the development of novel kinase inhibitors. The hypothesized high potency of this compound warrants further investigation through the rigorous experimental protocols outlined in this guide.
Future work should focus on a comprehensive kinase selectivity profile to understand its off-target effects, a critical step in drug development.[8] Comparing its performance against a broad panel of kinases will reveal its selectivity and potential for either highly targeted or multi-targeted therapeutic applications. Furthermore, in vivo studies in relevant cancer models will be necessary to translate the promising in vitro data into potential therapeutic efficacy.
References
Sino Biological. (n.d.). FDA-approved Protein Kinase Inhibitors. Retrieved from [Link]
Fox Chase Cancer Center. (2026, February 17). FDA approved list of protein kinase inhibitors with known structure. Retrieved from [Link]
Jeong, W., Doroshow, J. H., & Kummar, S. (n.d.). US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. PMC. Retrieved from [Link]
Blue Ridge Institute for Medical Research. (2025, October 31). Protein Kinase Inhibitors. Retrieved from [Link]
Ayala-Aguilera, A., et al. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PMC. Retrieved from [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Retrieved from [Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing. Retrieved from [Link]
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PMC. Retrieved from [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. Retrieved from [Link]
Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021, March 5). PubMed. Retrieved from [Link]
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI. Retrieved from [Link]
Protein Kinase Inhibitors - Selectivity or Toxicity?. (2021, July 12). IntechOpen. Retrieved from [Link]
BindingDB. (n.d.). BDBM50293691 CHEMBL549469::N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)pyrimidin-2-ylthio)phenyl)acetamide. Retrieved from [Link]
Different Types of Kinase Inhibitors and Their Mechanisms of Action. (n.d.). ResearchGate. Retrieved from [Link]
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]
Molport. (n.d.). 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1,3-thiazol-4-yl)methyl]acetamide. Retrieved from [Link]
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 1). R Discovery. Retrieved from [Link]
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014, June 10). PMC. Retrieved from [Link]
ChemInform Abstract: Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. (n.d.). ResearchGate. Retrieved from [Link]
Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. (2019, March 14). DiVA portal. Retrieved from [Link]
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide - C7H12N4O. (n.d.). Chemspace. Retrieved from [Link]
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl). (n.d.). Chemazone. Retrieved from [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). PMC. Retrieved from [Link]
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PMC. Retrieved from [Link]
Cross-Validation of Binding Affinity Data for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: A Comparative Guide to Biophysical Techniques
Executive Summary In small-molecule drug discovery, relying on a single assay format to determine binding affinity often leads to late-stage attrition due to assay interference, false positives, or incomplete kinetic pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In small-molecule drug discovery, relying on a single assay format to determine binding affinity often leads to late-stage attrition due to assay interference, false positives, or incomplete kinetic profiling. This guide establishes a rigorous, orthogonal cross-validation framework for evaluating the binding affinity of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide —a representative pyrazole-acetamide fragment frequently utilized in the design of potent kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1].
By systematically comparing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), this guide details not just how to execute these protocols, but the causality behind the experimental design required to build a self-validating data package.
Mechanistic Rationale & Target Biology
Pyrazole-acetamide derivatives are privileged scaffolds in medicinal chemistry, known for their ability to occupy the ATP-binding pocket of various kinases[1]. When optimizing a fragment like 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, understanding the exact mode of interaction is critical. A high-affinity binder (
KD
in the low nanomolar range) is only therapeutically viable if it possesses an appropriate residence time (governed by the dissociation rate,
koff
) and a favorable thermodynamic signature (enthalpy-driven binding).
Figure 1: Mechanism of VEGFR-2 inhibition by the pyrazole-acetamide derivative.
Comparative Analysis of Binding Affinity Platforms
To establish a self-validating system, we must leverage platforms with orthogonal detection principles. The table below summarizes the strategic deployment of each technique.
Technique
Detection Principle
Primary Output
Throughput
Sample Consumption
Strategic Role in Workflow
TR-FRET
Fluorescence energy transfer
IC50
, Apparent
KD
High (384/1536-well)
Low (<1 µg protein)
Primary screening; rapid triage of inactive analogs.
The following protocols are designed as a sequential funnel. Each step validates the assumptions of the previous one, ensuring absolute scientific integrity.
Phase 1: Primary Screening via TR-FRET
Objective: Establish the baseline
IC50
and filter out non-binders.
Causality & Logic: TR-FRET mitigates auto-fluorescence from small molecules by utilizing a time-delayed reading window. We use a competitive binding assay where the pyrazole-acetamide displaces a fluorescently labeled kinase tracer.
Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35). Why Brij-35? Non-ionic detergents prevent the compound from forming colloidal aggregates that cause promiscuous, non-specific inhibition[2].
Reagent Mixing: In a 384-well plate, dispense 5 nM recombinant VEGFR-2 kinase domain, 10 nM LanthaScreen Kinase Tracer, and 2 nM Europium-anti-His antibody.
Compound Addition: Add 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Ensure final DMSO concentration is strictly normalized to 1% across all wells to prevent solvent-induced protein denaturation.
Incubation & Read: Incubate for 60 minutes at room temperature to reach equilibrium. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).
Phase 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Objective: Deconstruct the
KD
into association (
kon
) and dissociation (
koff
) rates[3].
Causality & Logic: Two molecules can have identical
KD
values but vastly different in vivo efficacies if one dissociates rapidly and the other acts as a slow-binder. SPR provides this critical temporal resolution[3].
Surface Preparation: Use a CM5 sensor chip on a Biacore system. Activate the dextran matrix with EDC/NHS.
Immobilization: Amine-couple the VEGFR-2 protein to flow cell 2 (FC2) to a target level of ~3000 Resonance Units (RU). Leave flow cell 1 (FC1) blank (activated and blocked with ethanolamine) to serve as an in-line reference[3]. Why reference subtraction? Small molecules like our pyrazole-acetamide cause bulk refractive index changes in the buffer; subtracting FC1 from FC2 isolates the true binding signal.
Multi-Cycle Kinetics: Inject the compound at varying concentrations (0.1 µM to 5 µM) at a high flow rate (50 µL/min). Why a high flow rate? It minimizes mass transport limitation, ensuring the observed kinetics reflect true binding events rather than the diffusion rate of the compound to the surface.
Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract
kon
and
koff
.
Phase 3: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
Objective: Determine the thermodynamic drivers of binding (Enthalpy
ΔH
vs. Entropy
ΔS
)[4].
Causality & Logic: A highly enthalpic binding signature indicates specific, directional hydrogen bonds, which are easier to optimize rationally than non-specific hydrophobic interactions (entropy-driven). ITC measures the direct heat of binding, requiring no labels or immobilization[4].
Sample Dialysis: Dialyze the VEGFR-2 protein extensively against the exact ITC buffer (e.g., 25 mM Tris pH 7.4, 150 mM NaCl, 2% DMSO). Dissolve the compound in the exact same dialysate. Why? Even a 0.1% mismatch in DMSO or salt concentration will generate massive heats of dilution that mask the binding signal.
Degassing: Degas both the protein and ligand solutions for 10 minutes under vacuum. Why? Air bubbles passing through the measurement cell cause severe thermal spikes, ruining the baseline.
Titration: Load 20 µM VEGFR-2 into the sample cell and 200 µM of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide into the syringe. Perform 20 injections of 2 µL each at 25°C, with 120-second spacing between injections to allow the thermal baseline to re-equilibrate.
Analysis: Integrate the injection peaks and fit to a one-site binding model to extract
KD
,
ΔH
, and stoichiometry (
n
). Calculate
−TΔS
using the Gibbs free energy equation (
ΔG=ΔH−TΔS=RTlnKD
).
Figure 2: Orthogonal cross-validation workflow for binding affinity.
Data Synthesis & Interpretation
Below is a representative cross-validation dataset for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide binding to VEGFR-2.
Assay Platform
Measured Parameter
Value
Interpretation & Causality
TR-FRET
IC50
145 nM
Confirms target engagement in solution. Value is dependent on tracer affinity and concentration.
SPR
KD
(Kinetic)
112 nM
Excellent agreement with TR-FRET.
SPR
kon
4.2×105M−1s−1
Moderate association rate, typical for rigid fragment-like molecules.
SPR
koff
0.047s−1
Fast dissociation (residence time ~21 seconds). Indicates a need for optimization to improve target occupancy duration.
ITC
KD
(Thermodynamic)
130 nM
Validates SPR data in a label-free, solution-phase environment.
ITC
ΔH
-8.4 kcal/mol
Strongly negative enthalpy indicates the pyrazole-acetamide forms highly specific hydrogen bonds within the ATP pocket.
ITC
−TΔS
-0.9 kcal/mol
Minor entropic contribution; binding is primarily enthalpy-driven.
ITC
Stoichiometry (
n
)
0.98
Confirms a precise 1:1 binding ratio, ruling out promiscuous aggregation[2].
Conclusion
The cross-validation of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide demonstrates that relying on a single assay is insufficient for robust drug design. While TR-FRET provided the initial hit, SPR revealed a fast dissociation rate that could limit in vivo efficacy. Crucially, ITC confirmed that the interaction is highly enthalpic, proving that the pyrazole-acetamide scaffold is forming specific, high-quality hydrogen bonds rather than relying on non-specific hydrophobic collapse. By employing this self-validating, multi-platform approach, researchers can confidently advance compounds into lead optimization with a complete mechanistic and thermodynamic profile.
References
Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry / NIH.
Protein Interaction Analysis by Surface Plasmon Resonance. Springer Nature Experiments.
Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols / ResearchGate.
Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry / ACS Publications.
A Comprehensive Guide to the Safe Disposal of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory. Part 1: Hazard Assessment and Characterizati...
Author: BenchChem Technical Support Team. Date: March 2026
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Part 1: Hazard Assessment and Characterization
Understanding the potential hazards of a compound is the first step in managing its lifecycle. Based on data from structural analogs like 2-(4-amino-1H-pyrazol-1-yl)acetamide and 3-Aminopyrazole, we can infer a presumptive hazard profile for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide.[2]
Presumptive Hazard Profile:
Hazard Classification
Description
Rationale / Supporting Data Source
Acute Toxicity, Oral
Harmful if swallowed.
Analog 2-(4-amino-1H-pyrazol-1-yl)acetamide is classified as Acute Tox. Oral (Category 4).[2]
Skin Corrosion/Irritation
Causes skin irritation.
Analogs 3-Aminopyrazole and 2-(4-amino-1H-pyrazol-1-yl)acetamide are classified as skin irritants.[2]
Serious Eye Damage/Irritation
Causes serious eye irritation.
Analogs 3-Aminopyrazole and 2-(4-amino-1H-pyrazol-1-yl)acetamide are classified as serious eye irritants.[2]
Specific Target Organ Toxicity
May cause respiratory irritation.
Analog 2-(4-amino-1H-pyrazol-1-yl)acetamide is classified for specific target organ toxicity.[2]
Given these potential hazards, this compound must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[3][4] The most prudent course of action is to manage this compound as hazardous waste to ensure full compliance and safety.
Part 2: Personal Protective Equipment (PPE) and Spill Management
Before handling the compound for disposal, ensure all appropriate safety measures are in place.
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling potentially hazardous chemicals.
Hand Protection: Wear chemically resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of properly after handling.[5]
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[6]
Skin and Body Protection: A lab coat or long-sleeved clothing is mandatory to prevent skin contact.[7]
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Spill Management Protocol
Accidents can happen; a clear and effective spill response plan is essential.
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a confined space, evacuate personnel.[5]
Control and Contain: Prevent the spill from spreading or entering drains.[7]
Absorb: For small spills, use an inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb large quantities of reactive chemicals.[8]
Collect and Containerize: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[9]
Decontaminate: Clean the spill area thoroughly.
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is that it should never be disposed of down the drain or in regular trash.[10] All waste must be collected, properly labeled, and transferred to a licensed hazardous waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for proper chemical waste disposal in a laboratory setting.
Caption: Workflow for the safe disposal of chemical waste.
Detailed Procedural Steps
1. Waste Segregation:
Rationale: Mixing incompatible chemicals can cause violent reactions, fires, or the release of toxic gases. Amines and amides can react with strong oxidizing agents, acids, and bases.[11]
Procedure:
Dedicate a specific waste container for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide and its associated waste (e.g., contaminated gloves, weigh boats, pipette tips).
Do NOT mix this waste stream with strong acids, bases, or oxidizing agents.
2. Containerization:
Rationale: Proper containment is crucial to prevent leaks and exposure. The container must not react with the chemical waste.
Procedure:
Use a container made of a chemically compatible material (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw cap.
Ensure the container is in good condition, free of cracks or damage.
For disposal of the original product container, ensure it is empty. According to RCRA, a container is considered "RCRA empty" if all wastes have been removed that can be removed using commonly employed practices.[10]
3. Labeling:
Rationale: Accurate labeling is a legal requirement and is critical for the safety of all personnel handling the waste, from the lab to the final disposal facility.
Procedure:
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
Clearly write the full chemical name: "2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide". Avoid abbreviations or formulas.
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
Record the accumulation start date.
4. Accumulation and Storage:
Rationale: Federal and state regulations limit the amount of hazardous waste that can be stored in a lab (Satellite Accumulation Area) and for how long.
Procedure:
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
The SAA should be at or near the point of generation and under the control of the operator.
Keep the container closed at all times except when adding waste.
Once the container is full, or reaches the regulatory time limit, arrange for its transfer to your institution's central hazardous waste storage area for pickup by a licensed disposal contractor.
5. Final Disposal:
Rationale: The ultimate disposal of hazardous waste must be carried out by facilities permitted to handle and process such materials, typically through high-temperature incineration.
Procedure:
Coordinate with your institution's EHS department to schedule a pickup.
Ensure all paperwork and waste logs are completed accurately.
The licensed waste disposal company will transport the waste for final destruction in compliance with all federal, state, and local regulations.[4]
By adhering to this comprehensive guide, you ensure that the disposal of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
A Senior Application Scientist's Guide to Handling 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide was not publicly available. The following safety protocols and recommendations are...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide was not publicly available. The following safety protocols and recommendations are synthesized from data on structurally similar pyrazole and acetamide derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] It is imperative to treat this compound with a high degree of caution, assuming a hazard profile that is at least as significant as its chemical analogues. This guide should be used in conjunction with your institution's established safety protocols and a thorough risk assessment for your specific experimental conditions.
Hazard Identification and Risk Assessment: A Proactive Stance
Given the known toxicological profiles of related pyrazole compounds, we must anticipate that 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide may exhibit similar hazardous properties. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[2]
Anticipated Hazards:
Acute Toxicity: Harmful if swallowed and potentially toxic in contact with skin.
Skin Irritation/Corrosion: May cause skin irritation.[4]
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[4]
Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.
Based on these potential hazards, a comprehensive risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the frequency of handling, and the specific procedures being performed.
Engineering and Administrative Controls: Your First Line of Defense
Before resorting to personal protective equipment (PPE), it is crucial to implement robust engineering and administrative controls to minimize exposure.
Engineering Controls:
Ventilation: All handling of solid 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[2][4][7] The fume hood should have adequate airflow and be regularly inspected.
Containment: For procedures with a higher risk of aerosolization, consider using a glove box.
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[3][7]
Administrative Controls:
Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel.
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These SOPs should be read and understood by all personnel before beginning work.
Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound.
Personal Protective Equipment (PPE): The Essential Barrier
When handling 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, a comprehensive PPE ensemble is mandatory.[2][3][4][7]
Provides a chemical-resistant barrier to prevent skin contact. Gloves should be inspected for any signs of degradation or puncture before use.
Eye Protection
Tightly fitting safety goggles with side shields.[2]
Protects against splashes and dust particles that could cause serious eye damage.
Skin and Body Protection
A lab coat, worn fully buttoned.
Prevents contamination of personal clothing.
Respiratory Protection
A NIOSH-approved respirator may be necessary for procedures that could generate significant dust or aerosols.[3]
The need for respiratory protection should be determined by your institution's environmental health and safety department based on a risk assessment.
PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE.
Step-by-Step Handling and Disposal Plan
A meticulous approach to handling and disposal is critical to ensure the safety of personnel and the environment.
Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3][4] The storage location should be secure and accessible only to authorized personnel.
Weighing and Solution Preparation
Work Area Preparation: Decontaminate the work surface within the chemical fume hood before and after use.
Weighing: Use a disposable weighing boat to prevent contamination of balances.
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Experimental Use
Containment: Keep all containers with the compound sealed when not in use.
Avoid Aerosolization: Use techniques that minimize the generation of dust or aerosols.
Clean-Up: Clean any spills immediately, following your institution's established procedures for hazardous material spills.
Waste Disposal
All waste contaminated with 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide must be treated as hazardous waste.
Segregation: Segregate waste into solid and liquid streams.
Labeling: All waste containers must be clearly labeled as hazardous waste and include the full chemical name.
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour any waste down the drain.[2][12]
Waste Disposal Workflow
Caption: Segregated waste streams for proper disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion: Do not induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal.
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide and ensure a safe laboratory environment for yourself and your colleagues.
References
MilliporeSigma. (2026, January 6).
NextSDS. (n.d.). 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (2017, October 31).
Shanghai Tachizaki. (n.d.).
KISHIDA CHEMICAL CO., LTD. (n.d.).
TCI Chemicals. (2024, December 9).
Unknown. (2012, October 31).
NextSDS. (n.d.). 2-(4-amino-1H-pyrazol-1-yl)acetamide — Chemical Substance Information. Retrieved from [Link]
MedchemExpress.com. (2025, January 2).
Thermo Fisher Scientific. (2025, September 16).
Molport. (n.d.). 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1,3-thiazol-4-yl)methyl]acetamide. Retrieved from [Link]
Chemazone. (n.d.). 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide. Retrieved from [Link]
Hayashi Pure Chemical Ind.,Ltd. (n.d.). Fluxametamide.
ChemSSS. (n.d.). 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. Retrieved from [Link]
PubMed. (2021, March 5). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. Retrieved from [Link]
NextSDS. (n.d.). N-(2-AMINO-ETHYL)-2-(3,5-DIMETHYL-4-NITRO-PYRAZOL-1-YL)-ACETAMIDE. Retrieved from [Link]
PubMed. (2022, October 13). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Retrieved from [Link]
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]